DIETHYL ISOAMYLMALONATE
Description
The exact mass of the compound Diethyl isopentylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4569. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-(3-methylbutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCIHOJXMCSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202281 | |
| Record name | Diethyl isopentylmalonate | |
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Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-08-3 | |
| Record name | Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester | |
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| Record name | Diethyl isopentylmalonate | |
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| Record name | 5398-08-3 | |
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| Record name | Diethyl isopentylmalonate | |
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| Record name | Diethyl isopentylmalonate | |
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| Record name | Diethyl isopentylmalonate | |
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Foundational & Exploratory
Diethyl Isoamylmalonate: A Technical Guide for Drug Development Professionals
CAS Number: 5398-08-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isoamylmalonate, also known by its IUPAC name diethyl 2-(3-methylbutyl)propanedioate, is a key organic intermediate with significant applications in the synthesis of pharmaceutical compounds. Its chemical structure, featuring a malonic ester core with an isoamyl substituent, makes it a versatile building block for the creation of more complex molecules, most notably in the production of barbiturate drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of central nervous system depressants.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference(s) |
| CAS Number | 5398-08-3 | |
| Molecular Formula | C₁₂H₂₂O₄ | |
| Molecular Weight | 230.30 g/mol | |
| IUPAC Name | Diethyl 2-(3-methylbutyl)propanedioate | |
| Synonyms | Diethyl isopentylmalonate, Isopentylmalonic acid diethyl ester | |
| Appearance | Colorless liquid | |
| Boiling Point | 248-251 °C | |
| Density | 0.958 g/cm³ | |
| Refractive Index | 1.4255 |
Synthesis of this compound
The primary method for synthesizing this compound is through the malonic ester synthesis, a classic and versatile method for preparing substituted carboxylic acids and other organic compounds. This process involves the alkylation of diethyl malonate with an isoamyl halide.
General Synthesis Workflow
The synthesis of this compound follows a straightforward two-step process involving the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by an SN2 reaction with an isoamyl halide.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for malonic ester alkylation.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (dilute)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise from the dropping funnel with stirring. A white precipitate of the sodium salt of diethyl malonate may form.
-
Alkylation: After the addition of diethyl malonate is complete, add 75.5 g (0.5 mol) of 1-bromo-3-methylbutane dropwise. The reaction mixture is then heated to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is then treated with 200 mL of water to dissolve the sodium bromide. The aqueous layer is extracted three times with 100 mL portions of diethyl ether.
-
Purification: The combined ether extracts are washed with dilute hydrochloric acid and then with water. The ethereal solution is dried over anhydrous sodium sulfate. The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.
Expected Yield: 75-85%
Application in Drug Development: Synthesis of Amobarbital
This compound is a crucial precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. A prominent example is the synthesis of Amobarbital (5-ethyl-5-isoamylbarbituric acid), a sedative-hypnotic agent. The synthesis involves the further alkylation of this compound followed by condensation with urea.
Synthesis of Diethyl Ethyl(isoamyl)malonate
Experimental Protocol:
-
Enolate Formation: To a freshly prepared solution of sodium ethoxide (from 5.75 g, 0.25 mol of sodium in 125 mL of absolute ethanol), add 57.5 g (0.25 mol) of this compound dropwise.
-
Ethylation: Following the formation of the enolate, add 39 g (0.25 mol) of ethyl bromide dropwise. The mixture is then refluxed for 3-4 hours.
-
Work-up and Purification: The work-up and purification steps are analogous to those described for this compound, involving removal of ethanol, extraction with ether, and vacuum distillation to yield diethyl ethyl(isoamyl)malonate.
Synthesis of Amobarbital
Experimental Protocol:
-
Condensation: In a round-bottom flask, dissolve 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol to prepare sodium ethoxide. To this solution, add 64.5 g (0.25 mol) of diethyl ethyl(isoamyl)malonate and 18 g (0.3 mol) of dry urea.
-
Reaction: The mixture is heated under reflux for 8-10 hours. A solid precipitate of the sodium salt of amobarbital will form.
-
Isolation and Purification: After the reaction is complete, the ethanol is distilled off. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the amobarbital. The crude product is then filtered, washed with cold water, and recrystallized from aqueous ethanol to yield pure amobarbital.[1]
Amobarbital Synthesis Workflow
Caption: Synthetic pathway from this compound to Amobarbital.
Mechanism of Action of Barbiturates: The GABA-A Receptor Pathway
Barbiturates, including amobarbital, exert their sedative and hypnotic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.
Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant and prolonged inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
This compound is a foundational intermediate in synthetic organic chemistry with direct and significant applications in the pharmaceutical industry. Its role as a precursor to amobarbital and other barbiturates highlights its importance in the development of drugs targeting the central nervous system. A thorough understanding of its synthesis and the mechanism of action of its derivatives is essential for researchers and professionals in the field of drug discovery and development.
References
Synthesis of Amobarbital from Diethyl Isoamylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of amobarbital, a barbiturate derivative with sedative-hypnotic properties, from diethyl isoamylmalonate. The synthesis is a well-established process in medicinal chemistry, primarily involving a condensation reaction with urea. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and quantitative data for the materials involved.
Overview of the Synthetic Pathway
The synthesis of amobarbital from diethyl malonate is a two-step process. The first step involves the sequential alkylation of diethyl malonate to introduce an ethyl and an isoamyl (also known as isopentyl) group at the α-carbon. The resulting intermediate, diethyl ethylisopentylmalonate, is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring of amobarbital.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for the reactants, intermediate, and final product involved in the synthesis of amobarbital.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Diethyl Malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | -50 | 199 | 1.055 |
| Diethyl ethylmalonate | Diethyl 2-ethylpropanedioate | C₉H₁₆O₄ | 188.22 | - | 206-208 | - |
| Diethyl ethylisopentylmalonate | Diethyl 2-ethyl-2-(3-methylbutyl)propanedioate | C₁₄H₂₆O₄ | 258.35 | - | 267.6 at 760 mmHg | 0.967 |
| Amobarbital | 5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione | C₁₁H₁₈N₂O₃ | 226.27 | 157 | - | - |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of barbiturates and provide a detailed procedure for the preparation of amobarbital.[3]
Synthesis of Diethyl ethylisopentylmalonate (Intermediate)
This two-step alkylation is performed sequentially.
Step 1: Ethylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This should be done cautiously to control the exothermic reaction.
-
Formation of Sodio-malonic Ester: To the freshly prepared sodium ethoxide solution, gradually add 16 g of diethyl malonate. A voluminous white precipitate of the sodium salt of diethyl malonate will form.[4]
-
Alkylation: To this mixture, add 20 g of ethyl bromide (or an equimolar amount of ethyl iodide) dropwise through the dropping funnel.
-
Reaction Completion: Heat the reaction mixture to reflux for 1-2 hours, or until the solution no longer shows an alkaline reaction to moist litmus paper.
-
Work-up: Distill off the excess ethanol. To the residue, add water and extract the diethyl ethylmalonate with diethyl ether. Dry the ethereal extract over anhydrous sodium sulfate and then distill off the ether. The crude diethyl ethylmalonate can be purified by distillation, collecting the fraction boiling at 206-208 °C.[4]
Step 2: Isoamylation of Diethyl ethylmalonate
-
Second Alkylation: Following a similar procedure to the ethylation, prepare a solution of sodium ethoxide using 2.3 g of sodium in 25 g of absolute ethanol.
-
Reaction: Add the prepared diethyl ethylmalonate to the sodium ethoxide solution, followed by the dropwise addition of an equimolar amount of 1-bromo-3-methylbutane (isoamyl bromide).
-
Reflux and Work-up: Reflux the mixture for several hours until the reaction is complete. The work-up procedure is similar to the ethylation step, involving ethanol removal, water addition, ether extraction, drying, and finally, purification by vacuum distillation to yield diethyl ethylisopentylmalonate.
Synthesis of Amobarbital
-
Preparation of the Condensation Mixture: In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 11.5 g of sodium in 250 ml of absolute ethanol. To this, add a solution of 30 g of dry urea dissolved in 250 ml of hot (approximately 70 °C) absolute ethanol.
-
Condensation Reaction: To the sodium ethoxide-urea mixture, add 0.5 mol of diethyl ethylisopentylmalonate.
-
Reflux: Heat the mixture to reflux in an oil bath at approximately 110 °C for 7 hours. A white solid, the sodium salt of amobarbital, will precipitate.[3]
-
Isolation of Amobarbital: After the reflux period, add 450 ml of hot water (around 50 °C) to dissolve the sodium salt. Acidify the solution with concentrated hydrochloric acid, with constant stirring, until it is acidic to litmus paper.
-
Crystallization and Purification: Cool the clear solution in an ice bath to induce crystallization. Collect the precipitated amobarbital by vacuum filtration, wash with cold water, and dry in an oven at 100-110 °C. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol-water mixture.
Visualizations
Synthesis Pathway of Amobarbital
Caption: Synthetic route of Amobarbital from Diethyl Malonate.
Experimental Workflow for Amobarbital Synthesis
Caption: Workflow for the synthesis of Amobarbital.
References
A Technical Guide to the Synthesis of Barbiturates from Diethyl Malonate Derivatives
Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] First introduced into medicine in the early 20th century, these compounds have been utilized as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2] The pharmacological activity of barbiturates is highly dependent on the nature of the substituents at the 5-position of the core pyrimidine ring.[1]
The synthesis of barbiturates is a classic example of medicinal chemistry, typically involving the condensation of a 5,5-disubstituted malonic ester with urea.[2] This guide provides a detailed overview of this synthetic pathway, with a specific focus on the synthesis of amobarbital, which utilizes an isoamyl-substituted malonate precursor. The methodologies, quantitative data, and reaction pathways are presented for researchers, scientists, and professionals in drug development.
General Synthesis Pathway
The creation of 5,5-disubstituted barbiturates is generally a two-stage process:
-
Alkylation of Diethyl Malonate: The process begins with diethyl malonate. The α-carbon is acidic and can be deprotonated by a strong base, such as sodium ethoxide, to form an enolate ion. This nucleophilic enolate then undergoes sequential alkylation reactions with alkyl halides to introduce the desired R and R' groups (e.g., ethyl and isoamyl groups).[2]
-
Condensation with Urea: The resulting disubstituted diethyl malonate is then condensed with urea in the presence of a strong base.[2] This reaction proceeds via a twofold nucleophilic acyl substitution, where the deprotonated urea attacks the carbonyl carbons of the ester, leading to cyclization and the formation of the heterocyclic barbiturate ring with the elimination of two ethanol molecules.[1]
The pathway to synthesizing Amobarbital (5-ethyl-5-isoamylbarbituric acid) illustrates this process, starting from diethyl malonate and sequentially adding the isoamyl and ethyl groups before the final condensation step.[3][4]
Quantitative Data Summary
The yield of barbiturate synthesis is influenced by the specific analog being produced, the purity of the reagents, and the precise reaction conditions. The following tables provide key physical properties of a precursor and summarize reported yields for the synthesis of barbituric acid and its derivatives.
| Property | Value | Reference(s) |
| Compound Name | This compound | [5] |
| Alternate Name | Diethyl Isopentylmalonate | [5] |
| CAS Number | 5398-08-3 | [5] |
| Molecular Formula | C₁₂H₂₂O₄ | [5] |
| Molecular Weight | 230.3 g/mol | [5] |
| Product | Starting Malonic Ester | Base | Reported Yield | Reference(s) |
| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 72-78% | [1][6] |
| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 95.3% | [7] |
| Amobarbital | Diethyl ethylisoamylmalonate | Sodium Ethoxide | Not specified | [3][4] |
| Pentobarbital | Diethyl ethyl(1-methylbutyl)malonate | Sodium Alkoxide | ~77% (Final) | [8] |
| Phenobarbital | Diethyl ethylphenylmalonate | Sodium Methoxide | 17.45% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the parent barbituric acid and a representative protocol for a 5,5-disubstituted derivative like amobarbital, based on established procedures.
Protocol 1: Synthesis of Barbituric Acid
This procedure is adapted from the well-documented condensation of diethyl malonate and urea.[1][6][9]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (HCl, ~45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, 11.5 g of finely cut sodium is cautiously dissolved in 250 mL of absolute ethanol. The reaction is exothermic and may require cooling.[6][9]
-
Addition of Reactants: Once all the sodium has reacted, 80 g of diethyl malonate is added to the sodium ethoxide solution.[6] A separate solution of 30 g of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol is then added to the flask.[6][9]
-
Condensation Reaction: The mixture is shaken well and heated to reflux for 7 hours in an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during this time.[1][6]
-
Work-up and Isolation: After the reflux is complete, 500 mL of hot (50°C) water is added to the reaction mixture to dissolve the solid.[6]
-
Acidification: The solution is stirred while concentrated HCl is carefully added until the solution is acidic to litmus paper (approximately 45 mL). This protonates the salt, causing the barbituric acid to precipitate.[1][6]
-
Crystallization and Collection: The clear solution is filtered while hot to remove any impurities and then cooled in an ice bath overnight to allow for complete crystallization.[6]
-
Drying: The white crystalline product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 100-110°C for 3-4 hours.[1][6] The expected yield is between 46-50 g.[6][10]
Protocol 2: Synthesis of Amobarbital
This protocol describes the final condensation step to produce Amobarbital from diethyl ethylisoamylmalonate. The synthesis of the precursor itself involves a two-step alkylation of diethyl malonate as shown in Diagram 1.[3]
Materials:
-
Diethyl ethylisoamylmalonate
-
Urea, dry
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving the appropriate molar equivalent of clean sodium metal in absolute ethanol under a reflux condenser.
-
Reaction Mixture: To the sodium ethoxide solution, add the diethyl ethylisoamylmalonate, followed by a solution of dry urea in hot absolute ethanol.[4]
-
Condensation: The reaction mixture is heated to reflux for several hours to facilitate the condensation and ring closure. The progress can be monitored by thin-layer chromatography.
-
Solvent Removal: After the reaction is complete, the ethanol is removed by distillation.[8]
-
Work-up: The residue is dissolved in water. The aqueous solution may be extracted with a non-polar solvent (e.g., toluene) to remove any unreacted ester.[8]
-
Precipitation: The aqueous solution is cooled and carefully acidified with hydrochloric acid to precipitate the crude amobarbital.[8]
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol to yield the final product.[8]
Reaction Mechanism
The synthesis of the barbiturate ring is a classic condensation reaction. A strong base, sodium ethoxide, deprotonates urea, transforming it into a more potent nucleophile. This urea anion then sequentially attacks the two electrophilic carbonyl carbons of the disubstituted malonic ester. Each attack is followed by the elimination of an ethoxide ion. The second attack results in the cyclization of the molecule, forming the stable six-membered pyrimidine ring characteristic of all barbiturates.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. AMOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Amobarbital - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Physical Properties of Diethyl Isoamylmalonate
This technical guide provides a comprehensive overview of the key physical properties of diethyl isoamylmalonate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as an intermediate in the synthesis of pharmaceuticals, such as amobarbital and sukobarbital sodium.[1][2] This document includes a summary of its physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram for clarity.
Core Physical Properties
The physical characteristics of a compound are crucial for its identification, purification, and handling in a laboratory setting. The boiling point and density are fundamental properties that provide insight into the substance's volatility and mass-to-volume relationship.
Data Presentation: Physical Properties of this compound
The following table summarizes the reported boiling point and density of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 248-251 °C | Standard atmospheric pressure |
| 116-128 °C | 0.68 kPa[1][2] | |
| Density | 0.958 g/cm³ | Not specified, likely at 25°C |
Experimental Protocols
Accurate determination of physical properties is essential for verifying the purity and identity of a substance. The following are detailed methodologies for determining the boiling point and density of a liquid compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure compounds, the boiling point is a sharp, characteristic value at a given pressure.
Method 1: Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable when only a small amount of the sample is available.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath liquid
-
Stand and clamps
Procedure:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a small amount (a few mL) of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the sample, so the open end is submerged in the liquid.[4]
-
Attach the test tube to a thermometer.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[5] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[5] At this point, the vapor pressure of the sample exceeds the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][5]
Method 2: Simple Distillation
This method is suitable for larger sample volumes and can also serve as a purification step.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature reading is the boiling point of the liquid.[6]
-
Record the temperature range over which the liquid distills. For a pure compound, this range should be narrow.
Determination of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[7][8] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).
Method: Mass and Volume Measurement
This is a straightforward and common method for determining the density of a liquid.
Apparatus:
-
Electronic balance (analytical or top-loading)
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance and record this value.[9]
-
Carefully add a known volume of this compound to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus with your eyes level to the liquid's surface.[8][9]
-
Measure the combined mass of the graduated cylinder and the liquid sample.[9]
-
Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.
-
Measure and record the temperature of the liquid, as density is temperature-dependent.[7]
-
Calculate the density using the formula: Density = Mass / Volume[8][10]
-
For improved accuracy and precision, repeat the measurement several times and calculate the average density.[9]
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5398-08-3 [m.chemicalbook.com]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. byjus.com [byjus.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. vernier.com [vernier.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. embibe.com [embibe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
Molecular weight and formula of diethyl isoamylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diethyl isoamylmalonate, a key chemical intermediate in the synthesis of pharmacologically active molecules. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent utilization, and discusses its relevance in the context of drug development.
Core Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.3 g/mol | [1][2] |
| CAS Number | 5398-08-3 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 116-128 °C at 0.68 kPa | [1] |
| Density | 0.958 g/cm³ | [1] |
| Alternate Names | Diethyl isopentylmalonate | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to the barbiturate drug, amobarbital.
2.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with an isoamyl halide. The following protocol is a standard laboratory procedure.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1-bromo-3-methylbutane (isoamyl bromide)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the diethyl malonate enolate.
-
Alkylation: To the solution of the enolate, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the alkylation.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure to remove the diethyl ether. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.[3]
2.2. Synthesis of Amobarbital from this compound
This compound is a direct precursor to amobarbital, a barbiturate with sedative-hypnotic properties.[4] The synthesis involves the condensation of this compound with urea.[5]
Materials:
-
This compound
-
Urea, dry
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol as described in the previous protocol. To this solution, add this compound (1.0 equivalent).
-
Condensation: Add dry urea (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux for 6-8 hours. A white solid, the sodium salt of amobarbital, will precipitate.
-
Isolation and Protonation: After the reaction is complete, cool the mixture and remove the ethanol by distillation. Dissolve the residue in water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 2. This will protonate the barbiturate salt, causing amobarbital to precipitate out of the solution.
-
Purification: Collect the precipitated amobarbital by filtration, wash with cold water, and dry. The crude amobarbital can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
2.3. Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the volatile this compound and for identifying any byproducts.[6] The mass spectrum will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra of similar malonic esters are well-documented and can be used for comparison.[7][8][9]
Role in Drug Development and Signaling Pathways
This compound itself is not pharmacologically active but serves as a crucial intermediate in the synthesis of amobarbital, a barbiturate drug.[4] Barbiturates, including amobarbital, exert their effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[10][11]
Mechanism of Action of Amobarbital:
Amobarbital enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[10][12] It binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[13] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel associated with the receptor.[11][12] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall increase in inhibitory neurotransmission results in the sedative, hypnotic, and anticonvulsant properties of amobarbital.
Visualizations
4.1. Synthesis Workflow of this compound
Caption: Synthesis of this compound.
4.2. Signaling Pathway of Amobarbital
Caption: Mechanism of Action of Amobarbital.
References
- 1. This compound | 5398-08-3 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 4. Amobarbital - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Diethyl ethylmalonate(133-13-1) 1H NMR [m.chemicalbook.com]
- 9. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR [m.chemicalbook.com]
- 10. What is the mechanism of Amobarbital? [synapse.patsnap.com]
- 11. What is Amobarbital used for? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Amobarbital | C11H18N2O3 | CID 2164 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Diethyl Isoamylmalonate
Introduction
Diethyl isoamylmalonate, also known as diethyl (3-methylbutyl)propanedioate, is a diester with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol . As a derivative of malonic acid, it is a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The proton assignments are shown in Figure 1.
Figure 1. Structure of this compound with Proton (H) and Carbon (C) Numbering for NMR Assignments.
Table 1: Predicted ¹H NMR Data for this compound
| Labeled Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | 0.90 | Doublet (d) | 6H | -CH(CH₃)₂ |
| H-b | 1.65 | Multiplet (m) | 1H | -CH(CH₃)₂ |
| H-c | 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |
| H-d | 1.20 - 1.35 | Multiplet (m) | 2H | -CH-CH₂-CH- |
| H-e | 1.90 | Multiplet (m) | 2H | -CH-CH₂-CH- |
| H-f | 3.35 | Triplet (t) | 1H | Malonate CH |
| H-g | 4.20 | Quartet (q) | 4H | -O-CH₂-CH₃ |
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Labeled Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | 22.5 | -CH(CH₃)₂ |
| C-2 | 27.8 | -CH(CH₃)₂ |
| C-3 | 14.1 | -O-CH₂-CH₃ |
| C-4 | 38.5 | -CH-CH₂-CH- |
| C-5 | 29.5 | -CH-CH₂-CH- |
| C-6 | 51.5 | Malonate CH |
| C-7 | 61.3 | -O-CH₂-CH₃ |
| C-8 | 169.5 | Ester C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Theoretical IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1750-1735 | Strong | C=O stretch (ester) |
| 1250-1150 | Strong | C-O stretch (ester) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1370 | Medium | C-H bend (gem-dimethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways.
Table 4: Predicted Major Mass Spectrometry Fragments (EI) for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 230 | [C₁₂H₂₂O₄]⁺ | Molecular Ion (M⁺) |
| 185 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |
| 173 | [M - C₄H₉]⁺ | Loss of the isoamyl radical |
| 160 | [M - C₅H₁₀]⁺ | McLafferty rearrangement (loss of isopentene) |
| 159 | [M - C₅H₁₁]⁺ | Loss of the isoamyl group |
| 129 | [Fragment from McLafferty]⁺ | Further fragmentation after rearrangement |
| 57 | [C₄H₉]⁺ | Isoamyl cation |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a neat sample.
-
Relaxation Delay : A delay of 1-2 seconds between scans is recommended.[1]
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled single-pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay : A 2-second relaxation delay is standard.
-
Spectral Width : A spectral width of 0-220 ppm is typical for organic molecules.[1]
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to prepare a thin film.
-
Procedure : Place one to two drops of the pure liquid onto one salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Acquisition : Place the "sandwich" plate assembly in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates should be acquired first and automatically subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.
-
GC-MS Parameters (Typical) :
-
Column : A nonpolar capillary column (e.g., DB-5ms).
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Parameters (EI) :
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230 °C.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using the spectroscopic techniques discussed.
Caption: A logical workflow for molecular structure elucidation using spectroscopic methods.
References
The Pivotal Role of Diethyl Isoamylmalonate in Malonic Ester Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and applications of diethyl isoamylmalonate, a key intermediate in the malonic ester synthesis pathway. This versatile reaction is fundamental to the construction of complex carboxylic acids and their derivatives, which are crucial building blocks in the pharmaceutical and fine chemical industries. This document offers detailed experimental protocols, quantitative data, and process visualizations to empower researchers in leveraging this powerful synthetic tool.
Core Concepts: The Malonic Ester Synthesis
The malonic ester synthesis is a robust and highly adaptable method for the preparation of mono- and di-substituted carboxylic acids. The core principle of this synthesis lies in the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for their facile removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. Subsequent hydrolysis of the ester groups, followed by decarboxylation upon heating, yields the desired substituted carboxylic acid.
This compound serves as a critical intermediate in this process when the goal is to introduce an isoamyl (3-methylbutyl) group. This moiety is present in various biologically active molecules, making the synthesis of this compound and its subsequent transformations highly relevant in drug discovery and development.
Synthesis of this compound
The preparation of this compound is typically achieved through the alkylation of diethyl malonate with an isoamyl halide, most commonly isoamyl bromide (1-bromo-3-methylbutane).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established procedure for the synthesis of diethyl n-butylmalonate in Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Water
-
Litmus paper
-
Apparatus for reflux and distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-liter round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 2.5 liters of absolute ethanol. Gradually add 115 g (5 gram atoms) of clean sodium, cut into small pieces, through the condenser. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Enolate Formation: Once all the sodium has dissolved, cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 moles) of diethyl malonate from the separatory funnel.
-
Alkylation: To the resulting clear solution, gradually add 755 g (5.0 moles) of isoamyl bromide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. This step typically takes about two hours.
-
Reaction Completion and Alcohol Removal: Reflux the reaction mixture until it is neutral to moist litmus paper, which usually requires about two hours. Following this, reconfigure the apparatus for distillation and remove the bulk of the ethanol over a steam or water bath. Approximately 2 liters of ethanol can be recovered.
-
Work-up and Purification: Treat the residue with about 2 liters of water and shake thoroughly. Separate the upper layer containing the crude this compound. Purify the product by vacuum distillation. The main fraction of this compound is collected.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference / Note |
| Reactants | ||
| Diethyl Malonate | 5.15 mol | [1] |
| Sodium | 5.0 g atom | [1] |
| Isoamyl Bromide | 5.0 mol | [1] |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [1] |
| Base | Sodium Ethoxide (in situ) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | ~4 hours | [1] |
| Product | ||
| This compound | Expected Yield: 80-90% | Based on analogous synthesis of diethyl n-butylmalonate[1] |
Transformation of this compound to 4-Methylpentanoic Acid
Following its synthesis, this compound can be hydrolyzed to the corresponding dicarboxylic acid and then decarboxylated to yield 4-methylpentanoic acid.
Experimental Protocol: Hydrolysis and Decarboxylation
This is a general procedure for the hydrolysis of a dialkylmalonic ester followed by decarboxylation.
Materials:
-
This compound
-
Potassium hydroxide
-
Water
-
Sulfuric acid (concentrated)
-
Apparatus for reflux and distillation
Procedure:
-
Saponification: In a round-bottomed flask, prepare a solution of potassium hydroxide in water. Add the this compound and heat the mixture to reflux. Continue refluxing until the saponification is complete, which can be determined by the disappearance of the ester layer.
-
Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated sulfuric acid. This will protonate the carboxylate and facilitate the decarboxylation. Gently heat the acidified solution. Carbon dioxide will be evolved. Continue heating until the evolution of gas ceases.
-
Isolation and Purification: The resulting 4-methylpentanoic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by distillation.
Quantitative Data: Formation of 4-Methylpentanoic Acid
| Parameter | Value | Reference / Note |
| Reactant | ||
| This compound | 1.0 mol | |
| Reaction Conditions | ||
| Hydrolysis Reagent | Potassium Hydroxide | |
| Decarboxylation | Heat, Acidic Conditions | |
| Product | ||
| 4-Methylpentanoic Acid | High | Yields for this step are typically high. |
Application in Drug Development: Synthesis of 5-Isoamylbarbituric Acid (Amobarbital)
This compound is a key precursor in the synthesis of the sedative and hypnotic drug, amobarbital (5-isoamylbarbituric acid). This is achieved through a condensation reaction with urea.
Experimental Protocol: Synthesis of 5-Isoamylbarbituric Acid
This protocol is adapted from the synthesis of barbituric acid from diethyl malonate and urea.[2]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Urea (dry)
-
Hydrochloric acid
-
Apparatus for reflux
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (250 mL).
-
Condensation: To this solution, add this compound (0.5 mole) followed by a solution of dry urea (0.5 mole) in hot (70°C) absolute ethanol (250 mL).
-
Reaction: Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.
-
Work-up: After the reaction is complete, add 500 mL of hot (50°C) water, followed by enough hydrochloric acid to make the solution acidic.
-
Isolation: Filter the resulting clear solution and cool it in an ice bath overnight. Collect the precipitated 5-isoamylbarbituric acid by filtration, wash with cold water, and dry.
Quantitative Data: Synthesis of 5-Isoamylbarbituric Acid
| Parameter | Value | Reference / Note |
| Reactants | ||
| This compound | 0.5 mol | [2] |
| Sodium | 0.5 g atom | [2] |
| Urea | 0.5 mol | [2] |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [2] |
| Base | Sodium Ethoxide (in situ) | [2] |
| Temperature | 110°C | [2] |
| Reaction Time | 7 hours | [2] |
| Product | ||
| 5-Isoamylbarbituric Acid | Expected Yield: ~70-80% | Based on the synthesis of barbituric acid[2] |
Visualizing the Process
Malonic Ester Synthesis Pathway for 4-Methylpentanoic Acid
Experimental Workflow for this compound Synthesis
Conclusion
This compound is a valuable intermediate in organic synthesis, particularly for the introduction of the isoamyl group into molecular frameworks. The malonic ester synthesis, a classic and reliable method, provides a straightforward route to this compound and its subsequent conversion to important carboxylic acids and pharmaceutical agents like amobarbital. The detailed protocols and data presented in this guide are intended to facilitate the practical application of these synthetic transformations in a research and development setting.
References
Diethyl Isoamylmalonate: A Technical Guide to its Synthesis, History, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isoamylmalonate, also known as diethyl (3-methylbutyl)propanedioate, is a dialkyl malonate ester with significant historical importance as a key intermediate in the synthesis of pharmaceuticals, most notably the barbiturate sedative-hypnotic agent, amobarbital. Its synthesis is a classic example of the malonic ester synthesis, a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development.
Historical Context and Discovery
The precise date and the individual credited with the first synthesis of this compound are not well-documented in readily available historical records. Its discovery is intrinsically linked to the development of the malonic ester synthesis in the late 19th century. This synthetic method provided a straightforward route to a wide variety of substituted carboxylic acids and other organic compounds. The primary historical significance of this compound lies in its role as a precursor to amobarbital, a barbiturate first synthesized in Germany in 1923. The synthesis of amobarbital necessitates the prior formation of diethyl ethyl(isoamyl)malonate, for which this compound is a direct precursor.
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of diethyl malonate, a process known as the malonic ester synthesis. This reaction proceeds in two main steps: the formation of a resonance-stabilized enolate from diethyl malonate, followed by its nucleophilic substitution on an appropriate alkyl halide.
Overall Reaction
Logical Workflow of this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established procedures for malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Saturated sodium chloride solution (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.
-
Alkylation: To the stirred mixture, add isoamyl bromide (1 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the alkylation.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Distillation: Purify the crude product by vacuum distillation to yield pure this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₄ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Boiling Point | 248-251 °C @ 760 mmHg | [2] |
| Density | 0.958 g/cm³ | |
| Refractive Index | ~1.425 |
Role in Drug Development: Synthesis of Amobarbital
The primary application of this compound in drug development has been as a crucial intermediate in the synthesis of amobarbital, a barbiturate derivative with sedative and hypnotic properties.[3][4] The synthesis involves a subsequent alkylation of this compound followed by condensation with urea.
Signaling Pathway for Amobarbital Synthesis
Caption: Synthetic pathway from this compound to amobarbital.
Experimental Protocol for Amobarbital Synthesis from this compound
-
Second Alkylation: this compound is treated with sodium ethoxide to form the corresponding enolate. This enolate is then alkylated with ethyl bromide to yield diethyl ethyl(isoamyl)malonate.[5]
-
Condensation: The resulting diethyl ethyl(isoamyl)malonate is then condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring system of amobarbital.[3][6]
-
Acidification: The resulting sodium salt of amobarbital is then acidified to yield the final amobarbital product.
Conclusion
This compound remains a compound of pedagogical and historical importance in organic and medicinal chemistry. Its synthesis via the malonic ester synthesis is a foundational reaction for students and researchers. While its direct application in modern drug development has diminished with the decline in the therapeutic use of barbiturates, the principles of its synthesis and its role as a building block for more complex molecules continue to be relevant. This guide provides a comprehensive technical overview to support the work of researchers and professionals in the field.
References
- 1. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 2. Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl- | C17H22N2O3 | CID 48762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl Isoamylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of diethyl isoamylmalonate from diethyl malonate and isoamyl bromide via a malonic ester synthesis. The procedure involves the formation of a sodium enolate from diethyl malonate using sodium ethoxide, followed by alkylation with isoamyl bromide. Detailed methodologies for the reaction, workup, and purification are presented. Additionally, this document includes a summary of quantitative data for the reactants and the product, as well as predicted spectroscopic data for the characterization of this compound. A visual representation of the experimental workflow is provided using the DOT language for clear and concise understanding.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids and their derivatives.[1][2] The reaction proceeds through the alkylation of a malonic ester, such as diethyl malonate, which possesses acidic α-hydrogens due to the presence of two flanking carbonyl groups.[3][4] Deprotonation with a suitable base, typically sodium ethoxide, generates a resonance-stabilized enolate that serves as a potent nucleophile.[5] This enolate readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form a C-C bond.[2]
This protocol details the synthesis of this compound, a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. The reaction employs diethyl malonate as the starting material, sodium ethoxide as the base, and isoamyl bromide as the alkylating agent.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.413 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 (decomposes) | 0.868 | - |
| Isoamyl Bromide | C₅H₁₁Br | 151.04 | 120-121 | 1.207 | 1.442 |
| This compound | C₁₂H₂₂O₄ | 230.30 | 248-251 | ~0.958 | ~1.426 |
Experimental Protocol
This protocol is based on established procedures for malonic ester synthesis.[6]
Materials:
-
Diethyl malonate (1.0 eq)
-
Sodium metal (1.0 eq)
-
Absolute ethanol
-
Isoamyl bromide (1.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
5% aqueous hydrochloric acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part A: Preparation of Sodium Ethoxide Solution
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide in ethanol is formed.
Part B: Alkylation Reaction
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise from a dropping funnel with stirring.
-
After the addition is complete, add isoamyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% aqueous hydrochloric acid, followed by saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product. A patent suggests a yield of 77% can be achieved for this reaction.[7]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Data
1H NMR (CDCl3):
-
δ 4.20 (q, 4H, -COOCH2CH3)
-
δ 3.35 (t, 1H, -CH(COOEt)2)
-
δ 1.85-1.75 (m, 2H, -CH2CH(CH3)2)
-
δ 1.60-1.50 (m, 1H, -CH(CH3)2)
-
δ 1.25 (t, 6H, -COOCH2CH3)
-
δ 0.90 (d, 6H, -CH(CH3)2)
13C NMR (CDCl3):
-
δ 169.5 (C=O)
-
δ 61.5 (-COOCH2CH3)
-
δ 52.0 (-CH(COOEt)2)
-
δ 38.0 (-CH2CH(CH3)2)
-
δ 28.0 (-CH(CH3)2)
-
δ 25.5 (-CH2CH2-)
-
δ 22.5 (-CH(CH3)2)
-
δ 14.0 (-COOCH2CH3)
IR (neat):
-
~2960 cm-1 (C-H stretch, alkyl)
-
~1735 cm-1 (C=O stretch, ester)
-
~1150 cm-1 (C-O stretch, ester)
Safety Precautions
-
Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with care in an inert atmosphere or under a layer of inert solvent.
-
Isoamyl bromide is a lachrymator and irritant.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Malonic Ester Synthesis [organic-chemistry.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. What alkyl bromide(s) should be used in the malonic ester synthes... | Study Prep in Pearson+ [pearson.com]
- 5. This compound | 5398-08-3 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Alkylation of Diethyl Malonate with Isoamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the alkylation of diethyl malonate with isoamyl bromide. This reaction, a classic example of the malonic ester synthesis, is a fundamental method for carbon-carbon bond formation in organic synthesis, leading to the formation of substituted malonic esters which are valuable intermediates in the synthesis of carboxylic acids, barbiturates, and other pharmaceuticals.
Introduction
The alkylation of diethyl malonate is a robust and versatile reaction that proceeds via the formation of a resonance-stabilized enolate. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1] Treatment with a suitable base, typically sodium ethoxide, results in the formation of the diethyl malonate enolate. This enolate is a potent nucleophile that readily undergoes an SN2 reaction with a primary alkyl halide, such as isoamyl bromide, to yield the corresponding α-alkylated diethyl malonate.[1][2][3] The use of sodium ethoxide as the base is crucial to prevent transesterification, which could occur with other alkoxide bases.[2][4]
Reaction Scheme
The overall reaction is as follows:
-
Enolate Formation: Diethyl malonate reacts with sodium ethoxide to form the sodium salt of the diethyl malonate enolate.
-
Alkylation: The enolate anion attacks isoamyl bromide in a nucleophilic substitution reaction to form diethyl isoamylmalonate and sodium bromide.
Quantitative Data Summary
The following table summarizes typical quantitative data for the alkylation of diethyl malonate and similar substrates. Yields are highly dependent on reaction conditions and purification methods.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 1.0 equivalent | [5] |
| Sodium Ethoxide | 1.0 equivalent | [5][6] |
| Isoamyl Bromide | 1.0 - 2.0 equivalents | [5][7] |
| Solvent | Absolute Ethanol | [5][8] |
| Reaction Temperature | Reflux | [5][8] |
| Reaction Time | 1.5 - 5 hours | [5] |
| Yield of Alkylated Product | 50 - 75% | [5][7] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (for workup, if necessary)
-
Deionized water
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the desired volume of absolute ethanol.
-
Carefully add sodium metal (cut into small pieces) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
-
Formation of the Malonate Enolate:
-
Cool the sodium ethoxide solution to room temperature.
-
Add diethyl malonate dropwise from the dropping funnel to the stirred sodium ethoxide solution.[5] A white precipitate of the sodium salt of diethyl malonate may form.[9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the enolate.[5]
-
-
Alkylation Reaction:
-
Add isoamyl bromide dropwise to the stirred suspension of the diethyl malonate enolate.[5]
-
Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.[5][8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[5]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[5][6]
-
To the residue, add cold water and an organic solvent such as diethyl ether or ethyl acetate.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation.[6]
-
Visualizations
Signaling Pathway
Caption: Mechanism of diethyl malonate alkylation.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application of Sodium Ethoxide in the Synthesis of Diethyl Isoamylmalonate
Abstract
This document provides a comprehensive overview of the application of sodium ethoxide in the synthesis of diethyl isoamylmalonate, a key intermediate in the production of various organic compounds, including pharmaceuticals. The synthesis is achieved through the malonic ester synthesis, a robust method for forming carbon-carbon bonds. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data from analogous reactions to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
The malonic ester synthesis is a versatile and widely used reaction in organic chemistry for the preparation of carboxylic acids and their derivatives.[1] A critical step in this synthesis is the alkylation of a malonate ester, where sodium ethoxide plays a pivotal role as a strong base.[2] Sodium ethoxide facilitates the deprotonation of the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[2] This deprotonation results in the formation of a resonance-stabilized enolate ion, a potent nucleophile.[2] This enolate subsequently reacts with an alkyl halide, in this case, isoamyl bromide, via an SN2 reaction to form the desired substituted malonic ester, this compound.[3] The choice of sodium ethoxide as the base is particularly advantageous when diethyl malonate is the starting material as it prevents transesterification, a potential side reaction that could occur with other alkoxide bases.[4]
Reaction Mechanism and Workflow
The synthesis of this compound using sodium ethoxide proceeds in two primary stages: the formation of the diethyl malonate enolate and the subsequent nucleophilic attack on isoamyl bromide.
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-hydrogen from diethyl malonate. The pKa of this proton is approximately 13, making it readily removable by the ethoxide ion.[4] This acid-base reaction results in the formation of the sodium salt of the diethyl malonate enolate, which is stabilized by resonance.[4]
-
Alkylation: The nucleophilic enolate ion then attacks the electrophilic carbon of isoamyl bromide in an SN2 reaction.[4] This step forms a new carbon-carbon bond and displaces the bromide ion, yielding this compound.[4]
Quantitative Data
The following table summarizes the typical yields for the alkylation of diethyl malonate with various primary and secondary alkyl halides using sodium ethoxide as the base. This data provides a comparative reference for the expected yield in the synthesis of this compound.
| Alkylating Agent | Product | Yield (%) | Reference |
| n-Butyl Bromide | Diethyl n-butylmalonate | 80-90% | [3] |
| sec-Butyl Bromide | Diethyl sec-butylmalonate | 83-84% | [5] |
| Methyl Bromide | Diethyl methylmalonate | 97% | [6] |
| Isoamyl Bromide (in Diethyl Ethylmalonate) | Diethyl Ethylisoamylmalonate | 61% | [7] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound based on established procedures for malonic ester alkylations.
Materials and Equipment:
-
Reactants:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
-
Solvents & Reagents:
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place a calculated volume of absolute ethanol.
-
Carefully add clean sodium metal, cut into small pieces, to the absolute ethanol in portions. The reaction is exothermic and will produce hydrogen gas. Ensure the reaction is well-ventilated.
-
Allow the reaction to proceed with stirring until all the sodium has dissolved completely, forming a clear solution of sodium ethoxide.
Step 2: Formation of the Diethyl Malonate Enolate
-
Cool the sodium ethoxide solution to room temperature.
-
Using a dropping funnel, add diethyl malonate dropwise to the stirred sodium ethoxide solution. A slight exotherm may be observed. A white precipitate of the sodium salt of diethyl malonate may form.
Step 3: Alkylation with Isoamyl Bromide
-
To the stirred slurry of the diethyl malonate enolate, add isoamyl bromide dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours, or until the reaction is complete (the mixture should be neutral to moist litmus paper). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol by distillation or using a rotary evaporator.
-
To the residue, add a sufficient amount of water to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 5: Purification
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound (approximately 116-128 °C at 0.68 kPa).
Troubleshooting and Safety Precautions
-
Anhydrous Conditions: The success of the reaction is highly dependent on maintaining anhydrous conditions. All glassware should be thoroughly dried, and absolute ethanol should be used. The presence of water will consume the sodium ethoxide and can lead to lower yields.
-
Side Reactions: The primary side reaction is dialkylation, where the product, this compound, is deprotonated and reacts with another molecule of isoamyl bromide. To minimize this, a slight excess of diethyl malonate can be used. Another potential side reaction is the E2 elimination of isoamyl bromide, which can be minimized by maintaining a moderate reaction temperature.
-
Safety: Sodium metal is highly reactive and flammable; handle it with care under an inert atmosphere if possible and away from water. The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Diethyl Isoamylmalonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isoamylmalonate is a key diester intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably barbiturates. Its chemical structure allows for the introduction of an isoamyl (or isopentyl) group at the 5-position of the barbiturate ring, a critical feature for the sedative and hypnotic properties of drugs like amobarbital. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates using this compound and related substituted diethyl malonates.
The general synthetic pathway involves a two-stage process:
-
Alkylation of Diethyl Malonate: Introduction of the desired alkyl groups (e.g., isoamyl, ethyl, allyl) to the alpha-carbon of diethyl malonate.
-
Condensation with Urea: Cyclization of the disubstituted diethyl malonate with urea in the presence of a strong base to form the barbiturate ring.[1]
This document will focus on the synthesis of amobarbital, pentobarbital, and butalbital, providing quantitative data, detailed experimental procedures, and relevant biological context.
Data Presentation: Synthesis of Barbiturate Intermediates
The following table summarizes quantitative data for the synthesis of various barbiturate pharmaceutical intermediates.
| Product | Substituted Diethyl Malonate | Key Reagents | Reported Yield | Reported Purity | Reference(s) |
| Amobarbital | Diethyl ethyl(isopentyl)malonate | Sodium ethoxide, Urea | Not explicitly stated | Not explicitly stated | [2] |
| Pentobarbital | Diethyl ethyl(1-methylbutyl)malonate | Sodium methoxide, Urea | 84.87% | 99.87% (HPLC) | [3] |
| Butalbital | Diethyl allyl(isobutyl)malonate | Sodium ethoxide, Urea | 81.88% (crude), 84.87% (recrystallized) | 99.65% | [3] |
| Barbituric Acid | Diethyl malonate | Sodium ethoxide, Urea | 72-78% | Not explicitly stated | [1] |
Experimental Protocols
Synthesis of Amobarbital from this compound
This protocol describes the synthesis of amobarbital via the condensation of diethyl ethyl(isopentyl)malonate with urea. The synthesis of the precursor, diethyl ethyl(isopentyl)malonate, involves a sequential alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl Ethyl(isopentyl)malonate
i. Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.
ii. First Alkylation (Ethylation): To the sodium ethoxide solution, add diethyl malonate dropwise. After the initial reaction subsides, add ethyl bromide and reflux the mixture to yield diethyl ethylmalonate.[2]
iii. Second Alkylation (Isoamylation): To the purified diethyl ethylmalonate, in a fresh sodium ethoxide solution, add 1-bromo-3-methylbutane (isoamyl bromide) and reflux to produce diethyl ethyl(isopentyl)malonate.[2]
Step 2: Condensation with Urea to form Amobarbital
i. Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare sodium ethoxide.
ii. Addition of Reactants: To the sodium ethoxide solution, add diethyl ethyl(isopentyl)malonate, followed by a solution of dry urea in hot absolute ethanol.
iii. Reflux: Heat the mixture to reflux for several hours. A white solid, the sodium salt of amobarbital, will precipitate.
iv. Work-up and Isolation: After cooling, dissolve the precipitate in water. Acidify the solution with hydrochloric acid to precipitate amobarbital.
v. Purification: Collect the crude amobarbital by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
Synthesis of Pentobarbital from Diethyl Ethyl(1-methylbutyl)malonate
This protocol details the synthesis of pentobarbital with reported high yield and purity.[3]
Materials:
-
Diethyl ethyl(1-methylbutyl)malonate (129.2 g)
-
Urea (60.6 g)
-
Methanol solution of sodium methoxide (29% w/w, 139.7 g)
-
Ethyl acetate (2.5 g)
-
Cold water (517 g)
-
Activated carbon
-
Hydrochloric acid
-
Aqueous ethanol solution (for recrystallization)
Procedure:
i. Reaction Setup: To a reaction flask, add the methanol solution of sodium methoxide and ethyl acetate. Heat the mixture to 60-85 °C for 30 minutes.
ii. Addition of Reactants: Add urea and diethyl ethyl(1-methylbutyl)malonate to the flask.
iii. Reaction and Distillation: Heat the mixture to 135-140 °C to distill off methanol and ethanol. After distillation, evaporate the residue to dryness under reduced pressure (approximately 2-3 hours).
iv. Work-up: Cool the residue to below 20 °C and dissolve it in cold water.
v. Decolorization and Precipitation: Add activated carbon to decolorize the solution and then filter. Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the crude pentobarbital.
vi. Purification: Filter the crude product and dry to obtain approximately 107.2 g. Recrystallize the crude product from an aqueous ethanol solution. Filter, wash, and dry the purified product under vacuum to yield approximately 99.6 g of pentobarbital.
Synthesis of Butalbital from Diethyl Allyl(isobutyl)malonate
This protocol describes a high-yield synthesis of butalbital.[3]
Step 1: Synthesis of Diethyl Allyl(isobutyl)malonate
i. In a sodium ethoxide/ethanol system, add 2-allyl diethylmalonate and react at room temperature for 2 hours.
ii. Warm the mixture to 30 °C and add isobutyl bromide, then continue the reaction for 22 hours.
iii. Concentrate the mixture to remove ethanol, dissolve the residue in water, and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude diethyl allyl(isobutyl)malonate.
Step 2: Condensation with Urea to form Butalbital
i. Reaction: The crude diethyl allyl(isobutyl)malonate is reacted directly with urea in a sodium ethoxide/ethanol system.
ii. Precipitation: After the reaction is complete, cool the mixture to room temperature and adjust the pH to 2 with 10% hydrochloric acid to precipitate the crude butalbital.
iii. Purification: Collect the crude product by filtration (yield approximately 81.88%). Recrystallize the crude product from a 1:5 (v/v) aqueous ethanol solution with activated carbon treatment. Cool the filtrate in an ice bath to crystallize the pure butalbital. Filter and dry under vacuum to obtain the final product (yield approximately 84.87%).
Mandatory Visualizations
Logical Relationship: General Synthesis of 5,5-Disubstituted Barbiturates
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Experimental Workflow: Synthesis of Pentobarbital
Caption: Experimental workflow for the synthesis of pentobarbital.
Signaling Pathway: Mechanism of Action of Barbiturates
Caption: Simplified signaling pathway for the mechanism of action of barbiturates.
References
- 1. benchchem.com [benchchem.com]
- 2. AMOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. CN103787988A - Preparation method of butalbital - Google Patents [patents.google.com]
Application Notes and Protocols for Phase-Transfer Catalyzed Alkylation of Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-alkylation of diethyl malonate utilizing phase-transfer catalysis (PTC). This methodology offers a potent and efficient alternative to classical methods, often affording higher yields and purity under milder reaction conditions. Phase-transfer catalysis is particularly advantageous for reactions involving reactants in immiscible phases, such as the alkylation of the diethyl malonate anion with an alkyl halide.
Introduction
The C-alkylation of diethyl malonate is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a wide array of substituted malonic esters. These esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Traditional approaches often necessitate the use of strong, anhydrous bases like sodium ethoxide, which can present handling challenges and lead to side reactions.
Phase-transfer catalysis circumvents these issues by employing a catalyst, typically a quaternary ammonium salt or a crown ether, to shuttle the malonate enolate from an aqueous or solid phase into the organic phase where the alkylating agent resides. This technique not only enhances reaction rates and yields but also allows for the use of more convenient and less hazardous bases, such as potassium carbonate.[1][2]
Reaction Principle and Mechanism
The phase-transfer catalyzed alkylation of diethyl malonate proceeds through the following key steps:
-
Deprotonation: A base, such as potassium carbonate, deprotonates diethyl malonate at the active methylene group, forming the malonate enolate.[1][2]
-
Ion Pairing and Phase Transfer: The phase-transfer catalyst (e.g., a quaternary ammonium cation, Q+) forms an ion pair with the malonate enolate. This lipophilic ion pair is soluble in the organic phase and is transferred from the aqueous or solid-liquid interface into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive enolate anion undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide to yield the desired alkylated diethyl malonate.[1]
-
Catalyst Regeneration: The catalyst cation, now paired with the halide anion, returns to the aqueous or solid phase to repeat the cycle.
This catalytic cycle allows for a continuous reaction at the interface of the two phases, leading to efficient conversion of the starting materials.
Quantitative Data Summary
The following table summarizes the results of various phase-transfer catalyzed alkylations of diethyl malonate under different conditions, including microwave-assisted protocols which can significantly reduce reaction times.
| Alkyl Halide (RX) | Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Bromobutane | 18-Crown-6 | K₂CO₃ | Acetonitrile | 100 | 1.5 - 2 h | High (not specified) | [1] |
| 1-Bromobutane | 18-Crown-6 | K₂CO₃ | Dichloromethane | Reflux | 1.5 - 2 h | High (not specified) | [1] |
| Benzyl Chloride | TEBAC | K₂CO₃/KOH | Not specified | 60 - 80 | 3 - 4.5 min (MW) | Not specified | [3] |
| Allyl Bromide | TBAB | K₂CO₃ | None (Solvent-free) | Not specified | Not specified | Not specified | [1] |
| Butyl Bromide | TBAB | K₂CO₃ | None (Solvent-free) | Not specified | Not specified | Not specified | [1] |
| Ethyl Iodide | None | K₂CO₃ | None (Solvent-free) | 160 | 45 min (MW) | 93 | [4] |
| Ethyl Iodide | None | Cs₂CO₃ | None (Solvent-free) | 120 | 4 h (MW) | Similar to K₂CO₃ | [4] |
| n-Propyl Bromide | None | Cs₂CO₃ | None (Solvent-free) | 120 | 4 h (MW) | Not specified | [4] |
| Isopropyl Bromide | None | K₂CO₃ | None (Solvent-free) | 160 | 2.5 h (MW) | Not specified | [4] |
| Benzyl Bromide | None | K₂CO₃ | None (Solvent-free) | 180 | 45 min (MW) | 68 | [4] |
MW: Microwave irradiation TEBAC: Triethylbenzylammonium chloride TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate with 1-Bromobutane using 18-Crown-6
This protocol details the synthesis of diethyl butylmalonate using a crown ether as the phase-transfer catalyst.[1]
Materials:
-
Diethyl malonate (0.050 mol, 8.00 g)
-
1-Bromobutane (0.055 mol, 7.54 g)
-
Powdered anhydrous potassium carbonate (significant excess)
-
18-Crown-6 (0.002 mol, 0.50 g)
-
Acetonitrile or Dichloromethane (5 mL)
-
50 mL round-bottomed flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle or sand bath
Procedure:
-
To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate, 1-bromobutane, powdered anhydrous potassium carbonate, and 18-crown-6.
-
Add 5 mL of either acetonitrile or dichloromethane as the solvent.
-
With vigorous stirring, heat the mixture to reflux if using dichloromethane, or to 100°C if using acetonitrile, with a heating mantle or sand bath.
-
Continue heating and stirring for 1.5 to 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Add 20 mL of water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with two 20 mL portions of diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with 20 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude diethyl butylmalonate.
-
The product can be further purified by vacuum distillation.
-
Protocol 2: Microwave-Assisted Solvent-Free Alkylation of Diethyl Malonate
This protocol describes a green and efficient method for the alkylation of diethyl malonate using microwave irradiation without a solvent.[4]
Materials:
-
Diethyl malonate
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, the chosen alkyl halide, and the base (K₂CO₃ or Cs₂CO₃).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at the specified temperature and for the designated time as indicated in the quantitative data table (e.g., 160°C for 45 minutes for ethyl iodide with K₂CO₃).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as needed.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the phase-transfer catalyzed alkylation of diethyl malonate.
Signaling Pathway: Catalytic Cycle
The diagram below illustrates the catalytic cycle of phase-transfer catalysis in the alkylation of diethyl malonate.
References
Application Notes and Protocols: Diethyl Isoamylmalonate in Pesticide Synthesis
Abstract:
These application notes provide a comprehensive overview of the potential application of diethyl isoamylmalonate as a key intermediate in the synthesis of biologically active compounds with prospective agrochemical applications. Direct, large-scale application of this compound in commercial pesticides is not widely documented in publicly available literature. However, its structural analogs, such as diethyl (1-methylbutyl)malonate, are utilized in the synthesis of derivatives like thiobarbiturates, which have demonstrated potential as pesticides. This document outlines the synthesis of a representative thiobarbiturate, 5-isoamyl-2-thiobarbituric acid, as an analogous example. The protocols and data presented are based on established methodologies for the synthesis of similar compounds.
Introduction
This compound is a derivative of malonic acid, a versatile precursor in organic synthesis. The isoamyl group introduces lipophilicity, a property often crucial for the biological activity of pesticides, facilitating their transport across biological membranes. While specific applications in commercial pesticides are not readily found, the classical malonic ester synthesis provides a straightforward route to a variety of derivatives. Thiobarbiturates, synthesized from substituted malonic esters, are a class of compounds with a broad spectrum of biological activities, including potential fungicidal, herbicidal, and insecticidal properties.
Synthesis of 5-Isoamyl-2-Thiobarbituric Acid: An Analogous Protocol
The following protocol describes the synthesis of 5-isoamyl-2-thiobarbituric acid from this compound and thiourea. This is a well-established condensation reaction for the formation of the thiobarbiturate ring system.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Thiourea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
-
-
Apparatus:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration (Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 19.0 g (0.25 mol) of dry thiourea and stir until it dissolves. Then, add 54.0 g (0.25 mol) of this compound dropwise to the solution.
-
Condensation: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation under reduced pressure.
-
Precipitation: Dissolve the residue in 250 mL of warm water. Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 5-isoamyl-2-thiobarbituric acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol. Dry the purified product in a vacuum oven.
-
Quantitative Data
The yields of thiobarbiturate synthesis can vary depending on the specific substrates and reaction conditions. Below is a table summarizing typical yields for the synthesis of various 5-substituted-2-thiobarbituric acids from the corresponding diethyl malonates.
| Diethyl Alkylmalonate | Product | Yield (%) | Reference(s) |
| Diethyl ethyl(1-methylbutyl)malonate | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | ~80 | [1] |
| Diethyl malonate | 2-Thiobarbituric acid | 80 | [1] |
| Diethyl methylmalonate | 5-Methyl-2-thiobarbituric acid | 90 | [2] |
| Diethyl allylmalonate | 5-Allyl-2-thiobarbituric acid | 75-85 | [3] |
Potential Pesticidal Applications of Thiobarbiturates
Thiobarbiturate derivatives have been investigated for a range of biological activities relevant to agrochemical applications. The lipophilic nature of the 5-substituent, such as the isoamyl group, can enhance the compound's ability to penetrate the waxy cuticle of insects or the cell walls of fungi and plants.
-
Insecticidal Activity: Certain thiobarbiturates have shown insecticidal properties, potentially acting on the nervous system of insects.[4]
-
Herbicidal Activity: Some derivatives exhibit herbicidal effects by inhibiting plant growth processes.
-
Fungicidal Activity: The thiobarbiturate scaffold has been explored for its antifungal properties, which could be utilized in the development of new fungicides.
Further screening and structure-activity relationship (SAR) studies would be necessary to optimize the pesticidal activity of 5-isoamyl-2-thiobarbituric acid and related compounds.
Diagrams
Experimental Workflow for the Synthesis of 5-Isoamyl-2-Thiobarbituric Acid
Caption: Synthesis workflow for 5-isoamyl-2-thiobarbituric acid.
References
- 1. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]
- 2. New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Diethyl Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various diethyl malonate derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Microwave-Assisted α-Arylation of Diethyl Malonate
The α-arylation of diethyl malonate is a crucial carbon-carbon bond-forming reaction for the synthesis of precursors to a wide range of pharmaceuticals and biologically active molecules. Microwave assistance provides a rapid and efficient method for this transformation. A notable protocol involves a copper-catalyzed coupling of aryl halides with diethyl malonate.[1][2][3]
Data Presentation
| Entry | Aryl Halide | Product | Time (min) | Yield (%) |
| 1 | 2-Iodobenzonitrile | Diethyl 2-(2-cyanophenyl)malonate | 30 | 91 |
| 2 | Methyl 2-iodobenzoate | Diethyl 2-(2-(methoxycarbonyl)phenyl)malonate | 30 | 89 |
| 3 | 2-Iodobenzophenone | Diethyl 2-(2-benzoylphenyl)malonate | 30 | 84 |
| 4 | 2-Bromo-5-methylpyridine | Diethyl 2-(5-methylpyridin-2-yl)malonate | 20 | 78 |
| 5 | 2-Bromopyridine | Diethyl 2-(pyridin-2-yl)malonate | 20 | 75 |
Experimental Protocol
General Procedure for Microwave-Assisted α-Arylation: [3]
-
To a microwave process vial, add the aryl halide (1.0 mmol), cesium carbonate (3.0 mmol), copper(II) triflate (0.1 mmol), and 2-picolinic acid (0.2 mmol).
-
Flush the vial with argon.
-
Add anhydrous toluene (5 mL) followed by diethyl malonate (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90°C for the time specified in the table.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aryl malonate derivative.
Experimental Workflow
Microwave-Assisted C-Alkylation of Diethyl Malonate
The alkylation of diethyl malonate is a fundamental method for the formation of substituted malonic esters, which are versatile intermediates in organic synthesis. Microwave-assisted, solvent-free, solid-liquid phase alkylation provides a green and efficient alternative to traditional methods.[4][5]
Data Presentation
| Entry | Alkyl Halide | Base | Time (min) | Yield (%) of Mono-alkylated Product |
| 1 | Ethyl iodide | K₂CO₃ | 45 | 93 |
| 2 | n-Butyl bromide | K₂CO₃/TBAB | 2 | 86 |
| 3 | Benzyl chloride | K₂CO₃/TBAB | 2 | 82 |
| 4 | Allyl bromide | K₂CO₃/TBAB | 2 | 75 |
| 5 | Isopropyl bromide | K₂CO₃ | 60 | 65 |
*TBAB = Tetrabutylammonium bromide (Phase Transfer Catalyst)[5]
Experimental Protocol
General Procedure for Solvent-Free Microwave-Assisted C-Alkylation: [4][5]
-
In a flask, thoroughly mix diethyl malonate (10.0 mmol), the alkyl halide (12.0 mmol), powdered anhydrous potassium carbonate (40.0 mmol), and tetrabutylammonium bromide (1.0 mmol, if used).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 650W for the specified time. Use short bursts of irradiation to avoid overheating.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield the alkylated diethyl malonate.
Logical Relationship Diagram
Microwave-Assisted Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound, such as diethyl malonate, and a carbonyl compound. This reaction is significantly accelerated under microwave irradiation, often under solvent-free conditions.
Data Presentation
| Entry | Aldehyde | Catalyst | Time (sec) | Yield (%) |
| 1 | Benzaldehyde | NH₄OAc | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | NH₄OAc | 45 | 98 |
| 3 | 4-Methoxybenzaldehyde | NH₄OAc | 20 | 99 |
| 4 | 4-Nitrobenzaldehyde | NH₄OAc | 60 | 92 |
| 5 | Furfural | NH₄OAc | 40 | 90 |
Experimental Protocol
General Procedure for Microwave-Assisted Knoevenagel Condensation:
-
In a Pyrex beaker, mix the aldehyde (10.0 mmol), diethyl malonate (12.0 mmol), and a catalytic amount of ammonium acetate (1.0 mmol).
-
Thoroughly mix the components with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for the time specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure arylidene derivative.
Reaction Pathway Diagram
References
Application Notes and Protocols: Diethyl Isoamylmalonate as a Nucleophile in SN2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl isoamylmalonate, also known as diethyl 2-(3-methylbutyl)propanedioate, is a key intermediate in organic synthesis, valued for its role in constructing complex molecular architectures.[] Its utility stems from the malonic ester synthesis, a robust method for forming carbon-carbon bonds.[2][3] In this process, the α-carbon of this compound is deprotonated to form a resonance-stabilized enolate, which serves as a potent nucleophile. This enolate readily participates in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, most commonly alkyl halides.[4][5] This reaction pathway is fundamental in the synthesis of substituted carboxylic acids and is particularly significant in medicinal chemistry for creating derivatives of barbiturates and other active pharmaceutical ingredients (APIs).[2][6][7]
These application notes provide a detailed overview of the reaction mechanism, substrate scope, and experimental protocols for utilizing this compound as a nucleophile in SN2 reactions.
Reaction Mechanism and Workflow
The overall process involves two primary stages: the formation of a nucleophilic enolate and the subsequent SN2 alkylation.[8] The resulting dialkylated malonic ester can then be further modified, for instance, by hydrolysis and decarboxylation to yield a substituted carboxylic acid, or by condensation with urea to form barbiturates.[5][6]
Enolate Formation
The hydrogen atom on the carbon alpha to both carbonyl groups of this compound is acidic (pKa ≈ 13) and can be removed by a moderately strong base.[4] To prevent transesterification, the alkoxide base used should correspond to the alcohol portion of the ester; for this compound, sodium ethoxide (NaOEt) is the ideal choice.[9][10] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.
SN2 Alkylation
The generated enolate is a strong nucleophile that attacks an alkyl halide in a concerted SN2 mechanism.[4][9] This "backside attack" occurs 180° opposite to the leaving group, resulting in an inversion of configuration at the electrophilic carbon.[11][12] The reaction rate is dependent on the concentration of both the enolate and the alkyl halide.[13]
References
- 2. nbinno.com [nbinno.com]
- 3. Diethyl diethylmalonate | Reagent for Organic Synthesis [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
How to prevent dialkylation in diethyl malonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation during diethyl malonate synthesis.
Troubleshooting Guide
Issue: Significant Formation of Dialkylated Product
Symptoms: Your reaction yields a substantial amount of the dialkylated product, leading to purification challenges and a lower yield of the desired mono-substituted product.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using more than one equivalent of the base or alkylating agent relative to diethyl malonate will promote a second alkylation. The mono-alkylated product is also acidic and can be deprotonated and react further. | Strict Stoichiometry Control: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the base and the alkylating agent (both at 1.0 equivalent). This ensures the base is consumed in forming the enolate of the starting material, leaving little to deprotonate the mono-alkylated product.[1] |
| Rapid Addition of Alkylating Agent | A high local concentration of the alkylating agent can increase the likelihood of it reacting with the newly formed mono-alkylated product's enolate before all the starting diethyl malonate has reacted. | Slow, Dropwise Addition: Add the alkylating agent to the diethyl malonate enolate solution slowly and dropwise. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate. |
| Base Strength and Type | Stronger bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, DMF) lead to the irreversible and complete formation of the enolate. This can be beneficial but requires careful stoichiometric control. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, but the equilibrium nature of the deprotonation can sometimes contribute to side reactions if not managed properly. | Optimize Base and Solvent System: For selective mono-alkylation, sodium ethoxide in absolute ethanol is a reliable choice.[2] If using a stronger base like NaH for complete enolate formation, ensure precise stoichiometry.[2] |
| Reaction Temperature | Higher reaction temperatures can sometimes favor the faster second alkylation, especially after a significant amount of the mono-alkylated product has formed. | Temperature Control: The initial enolate formation is often carried out at room temperature or below. After the addition of the alkylating agent, the reaction may require gentle heating to proceed at a reasonable rate. Avoid excessive or prolonged heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to achieve selective mono-alkylation of diethyl malonate?
A1: The key factors are the stoichiometry of the reactants, the choice and amount of the base, the reaction temperature, and the nature of the alkylating agent. Careful control over these parameters is essential for selectively obtaining the mono-alkylated product.[2]
Q2: How does the stoichiometry of the base specifically affect the product distribution?
A2: A 1:1 molar ratio of the base to the malonic ester is crucial for favoring mono-alkylation.[2] Using one equivalent of base will primarily lead to the formation of the mono-alkylated product. To intentionally achieve dialkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[2]
Q3: Which bases are recommended for diethyl malonate alkylation?
A3: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base.[2] It is important to use a base with the same alkyl group as the ester to prevent transesterification. For a more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[2] Milder bases, such as potassium carbonate with a phase-transfer catalyst, can also be employed and may offer improved selectivity for mono-alkylation in some cases.
Q4: Can the choice of solvent influence the reaction outcome?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[2] Aprotic solvents like THF or DMF are preferred when using stronger bases like NaH to ensure complete enolate formation and minimize side reactions.[2]
Q5: My reaction is slow or does not go to completion. What could be the issue?
A5: This could be due to several factors:
-
Insufficiently strong base: The base may not be strong enough to fully deprotonate the diethyl malonate. Consider using a stronger base like NaH.
-
Unreactive alkylating agent: Secondary or bulky alkyl halides react more slowly. Primary alkyl halides are preferred.
-
Inadequate heating: The reaction often requires gentle heating to proceed at a reasonable rate.[2]
-
Moisture: The presence of water will quench the base. Ensure you are using anhydrous solvents and properly dried glassware.[2]
Data Presentation: Impact of Stoichiometry on Product Distribution
The following table provides illustrative data on the effect of reactant stoichiometry on the product distribution in the alkylation of diethyl malonate with 1-bromobutane.
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | 1-Bromobutane (equivalents) | Expected Mono-alkylation (%) | Expected Di-alkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.5 | 1.0 | 1.0 | >85% | <15% |
| 1.0 | 2.0 | 2.0 | Low | High (Intended for dialkylation) |
Note: These are illustrative values based on established chemical principles. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is a general guideline for achieving selective mono-alkylation.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium metal (1.0 equivalent)
-
Absolute ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic.
-
Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction's progress using TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Mono-alkylation of Diethyl Malonate using Sodium Hydride
This protocol utilizes a stronger base for complete enolate formation.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Competitive reaction pathways in diethyl malonate alkylation.
References
Technical Support Center: Optimizing Diethyl Isoamylmalonate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the synthesis of diethyl isoamylmalonate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Synthesis Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the alkylation of diethyl malonate with isoamyl halides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The sodium ethoxide may have decomposed due to moisture.[1] 2. Poor Quality Reagents: The diethyl malonate or isoamyl halide may contain impurities.[2] 3. Insufficient Reaction Conditions: The reaction time may be too short or the temperature too low.[1][3] 4. Presence of Water: Moisture in the solvent or on the glassware will quench the enolate intermediate.[2][4] | 1. Use freshly prepared sodium ethoxide. Ensure absolute (anhydrous) ethanol is used for its preparation.[1] 2. Purify reagents before use, for example, by distillation.[2][3] 3. Increase the reaction time and/or gently heat the mixture (reflux). Monitor reaction progress by TLC or GC.[2][3] 4. Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Significant Amount of Dialkylated Byproduct | The mono-alkylated product (this compound) still has an acidic proton and can be deprotonated and alkylated a second time.[2][5] This is a common drawback of the malonic ester synthesis.[2] | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the isoamyl halide. A slight excess of diethyl malonate can favor mono-alkylation.[2][5] 2. Slow Addition: Add the isoamyl halide dropwise to the enolate solution. This ensures it reacts with the diethyl malonate enolate before the product's enolate.[2][5] 3. Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide to manage any exothermic reaction.[2] |
| Formation of Isoamylene (Alkene) | A competing E2 elimination reaction is occurring, where the ethoxide base removes HBr from the isoamyl bromide.[2][5] This is more common with secondary and tertiary halides, but can occur with primary halides under harsh conditions.[2][6] | 1. Choice of Halide: Use a primary alkyl halide like 1-bromo-3-methylbutane (isoamyl bromide) as they are less prone to elimination.[5][6] Avoid secondary and tertiary halides.[6] 2. Temperature Control: Avoid excessively high temperatures which can favor elimination.[3] 3. Base Selection: Use a less sterically hindered base like sodium ethoxide.[1] |
| Presence of Unreacted Diethyl Malonate | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion.[1] 2. Insufficient Base: Not enough base was used to deprotonate all of the diethyl malonate.[1] | 1. Extend the reaction time or gently heat the mixture to drive it to completion.[1] 2. Use at least one full equivalent of a strong base like sodium ethoxide relative to the diethyl malonate.[1] |
| Product Contains Mixed Esters (e.g., Ethyl Methyl Esters) | This is due to transesterification, which occurs if the alkoxide base does not match the alkyl groups of the ester.[2] | Match the Base to the Ester: Always use the alkoxide base that corresponds to the alcohol of the ester. For diethyl malonate, the correct base is sodium ethoxide.[2] |
| Difficulty in Product Purification | The boiling points of diethyl malonate, the desired mono-alkylated product, and the di-alkylated byproduct can be very close, making separation by simple distillation difficult.[1][5] | 1. Fractional Distillation: Use fractional distillation under reduced pressure for better separation.[1] 2. Column Chromatography: Careful column chromatography can be used to separate the products, although it can be challenging due to similar polarities.[5] 3. Aqueous Work-up: Ensure a thorough aqueous work-up to remove any inorganic salts (e.g., NaBr) before distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base for deprotonating diethyl malonate for this synthesis? A1: Sodium ethoxide (NaOEt) in absolute ethanol is the most common and appropriate base.[2][6] It is crucial to use an alkoxide that matches the ester's alcohol to prevent transesterification, a side reaction that would create a mixture of esters.[2] The base must be strong enough to fully deprotonate the diethyl malonate (pKa ≈ 13).[6][7]
Q2: Why is it critical to use anhydrous conditions? A2: The presence of water is detrimental to the reaction for two main reasons. First, water will react with the sodium ethoxide base, consuming it and reducing the amount available to deprotonate the diethyl malonate.[2] Second, water can hydrolyze the ester groups on both the starting material and the product, especially under basic conditions, leading to the formation of carboxylic acids and lowering the yield.[5]
Q3: My reaction mixture formed a thick white precipitate after adding diethyl malonate to the sodium ethoxide solution. Is this normal? A3: Yes, the formation of a white precipitate is normal. This is the sodium salt of the diethyl malonate enolate, which may not be fully soluble in ethanol.[8] The precipitate should dissolve as the reaction progresses upon addition of the alkyl halide and heating.[8]
Q4: How can I effectively monitor the progress of the reaction? A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][5] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (diethyl malonate and isoamyl bromide) and the appearance of the product.
Q5: What is the primary mechanism of the alkylation step? A5: The alkylation occurs via an Sₙ2 (bimolecular nucleophilic substitution) reaction.[6] The nucleophilic enolate ion formed from diethyl malonate attacks the electrophilic carbon of the isoamyl halide, displacing the halide leaving group.[6] This is why primary halides like isoamyl bromide work best, as they are most susceptible to Sₙ2 attack, while secondary and tertiary halides are more likely to undergo E2 elimination.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for malonic ester synthesis.[2]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
1-Bromo-3-methylbutane (Isoamyl bromide)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution (for quenching, optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer, carefully add clean sodium pieces (1.0 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic and may require cooling to control the rate of hydrogen evolution. Stir until all the sodium has completely reacted.[2]
-
Formation of the Enolate: Cool the freshly prepared sodium ethoxide solution to room temperature. Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.[5]
-
Alkylation: To the enolate solution, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise at a rate that maintains gentle control of the reaction temperature.[5] After the addition is complete, heat the reaction mixture to reflux.[2]
-
Reaction Monitoring: Monitor the reaction's progress using TLC or GC until the diethyl malonate starting material is consumed (typically takes 2-4 hours).[2][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol under reduced pressure.[1]
-
Add water to the residue to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 3 x 50 mL).[1]
-
Combine the organic layers. Wash the combined organic phase sequentially with water and then brine to remove any remaining salts.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent (diethyl ether) by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Key Chemical Pathways
Caption: Desired Sₙ2 pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Crude Diethyl Isoamylmalonate by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the purification of crude diethyl isoamylmalonate by vacuum distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound, presented in a question-and-answer format to directly address specific problems.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the distillation apparatus (e.g., glassware joints, tubing). | Inspect all connections for a proper seal. Ensure all ground glass joints are lightly and evenly greased with appropriate vacuum grease and securely clamped. Check all tubing for cracks or holes.[1][2][3] |
| Inefficient vacuum pump performance. | Check the vacuum pump oil; it may be contaminated and require changing. Ensure the pump is adequately sized for the volume of the distillation setup.[1] | |
| A saturated or improperly functioning cold trap. | Ensure the cold trap is filled with an appropriate cooling mixture (e.g., dry ice/acetone or liquid nitrogen) and is not full of condensed solvent.[1][3] | |
| Virtual leaks from system contamination. | Contaminants like residual solvents or moisture inside the apparatus can evaporate under vacuum, increasing the pressure. Clean and dry all glassware thoroughly before assembly.[2] | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer for uniform heat distribution.[1] |
| Lack of nucleation sites for smooth boiling. | Add a magnetic stir bar or new boiling chips to the distillation flask before applying vacuum. Note that boiling chips are generally less effective under vacuum.[1][4] | |
| Applying the vacuum too rapidly. | Gradually apply the vacuum to the system to prevent sudden, violent boiling of any residual low-boiling point solvents.[1] | |
| Product is Decomposing or Discoloring in the Distillation Flask | The distillation temperature is too high. | This can be a sign of thermal degradation. Lower the temperature of the heating mantle. The goal is a slow, steady distillation, not vigorous reflux.[1][3] |
| The vacuum level is not low enough. | A higher operating pressure requires a higher distillation temperature. Improve the vacuum by checking for leaks or servicing the pump to allow for distillation at a lower, safer temperature.[3] | |
| Prolonged heating time. | Extended exposure to high temperatures can lead to product degradation. Once the system is at the target vacuum, proceed with heating to the distillation temperature without unnecessary delay.[3] | |
| Low Product Yield | Incomplete initial reaction or side reactions. | Ensure the preceding synthesis of crude this compound has gone to completion. |
| Distillation temperature is too low or too high. | If the temperature is too low, the product will not distill. If it is too high, decomposition can occur. Optimize the distillation temperature based on the achieved vacuum level. | |
| Product loss during transfers. | Minimize the number of times the product is transferred between flasks to reduce mechanical losses.[1] | |
| Product Contamination | Inadequate separation of fractions. | Use a fractionating column for better separation of impurities with close boiling points. Collect the forerun, main fraction, and final fraction in separate receiving flasks.[1] |
| Carryover of non-volatile impurities. | Do not fill the distillation flask more than two-thirds full to prevent bumping and splashing of crude material into the condenser.[1] | |
| Contamination from vacuum grease. | Use a minimal amount of high-quality vacuum grease on the outer part of the ground glass joints to prevent it from coming into contact with the product.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for the vacuum distillation of this compound.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₂H₂₂O₄ | [6] |
| Molecular Weight | 230.3 g/mol | [6] |
| Boiling Point | 116-128 °C @ 0.68 kPa (approx. 5.1 mmHg) | [6] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the laboratory-scale vacuum distillation of crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (sized to be 1/2 to 2/3 full with the crude material)
-
Magnetic stir bar
-
Short-path distillation head with condenser and vacuum connection
-
Multiple receiving flasks
-
Thermometer and adapter
-
Heating mantle with a magnetic stirrer
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Clamps and support stand
Procedure:
-
System Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus, securing all components with clamps. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum tubing from the distillation head to a cold trap, and then from the cold trap to the vacuum pump. A cold trap is crucial for protecting the vacuum pump from corrosive vapors.[7]
-
-
Pre-Distillation Checks:
-
Evacuation and Heating:
-
Turn on the vacuum pump and slowly open the system to the vacuum. The liquid may bubble as residual low-boiling solvents are removed.
-
Once a stable, low pressure is achieved (e.g., < 10 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
-
Fraction Collection:
-
As the vapor temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate by carefully controlling the heat input. The distillation temperature should remain constant during the collection of the pure fraction.
-
-
Shutdown:
-
Once the majority of the product has distilled, or if the temperature begins to drop, stop the distillation by removing the heating mantle.
-
Allow the system to cool completely under vacuum.
-
Once at room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and then the condenser water.
-
Disassemble the apparatus and weigh the purified product.
-
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound? A1: this compound has a high boiling point at atmospheric pressure. Attempting to distill it at this pressure would require very high temperatures, which could lead to thermal decomposition of the compound. Vacuum distillation lowers the pressure, which in turn lowers the boiling point to a temperature where the compound can be safely distilled without degrading.[3][8]
Q2: What are the likely impurities in my crude this compound? A2: Common impurities arise from the malonic ester synthesis itself and can include unreacted starting materials such as diethyl malonate and isoamyl bromide.[9] Another possible impurity is the dialkylated product, diethyl diisoamylmalonate, which can form if the mono-alkylated product is deprotonated and reacts again.[10][11]
Q3: How can I remove unreacted diethyl malonate before distillation? A3: Unreacted diethyl malonate can be removed by washing the crude product with a dilute basic solution, such as 5% aqueous sodium carbonate. The protons on the carbon between the two carbonyl groups in diethyl malonate are acidic and will be removed by the base, forming a water-soluble salt that can be extracted into the aqueous layer.[7][12]
Q4: What safety precautions are essential during vacuum distillation? A4: Always perform the distillation in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is critical to inspect all glassware for any cracks or defects before starting, as these can cause a dangerous implosion under vacuum. Using a safety shield around the apparatus is also highly recommended.[3]
Q5: My vacuum pump is running, but the pressure isn't dropping. What should I do? A5: The most common reason for this is a leak in the system.[2] Systematically check every joint and connection, starting from the pump and moving towards the distillation apparatus. Ensure all ground glass joints are properly greased and clamped. Check the tubing for any holes or loose connections. If no leaks are found, the issue may be with the vacuum pump itself, which might require an oil change or other maintenance.[1]
Visualizations
Caption: Troubleshooting workflow for common vacuum distillation issues.
Caption: Experimental workflow for vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. beakerandwrench.com [beakerandwrench.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 5398-08-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions in the synthesis of diethyl isoamylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isoamylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the malonic ester synthesis. This involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an isoamyl halide (e.g., isoamyl bromide) in an S\textsubscript{N}2 reaction to form this compound.[1][2]
Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?
A2: The most prevalent side reactions include:
-
Dialkylation: Formation of diethyl diisoamylmalonate.[3][4][5]
-
E2 Elimination: The isoamyl halide can undergo an elimination reaction to form an alkene.[1][3]
-
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids in the presence of water.[1][3]
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the ester (e.g., using sodium methoxide with diethyl malonate), a mixture of different esters can be formed.[3][5][6]
-
O-alkylation: Although less common, the enolate can react at the oxygen atom instead of the carbon, leading to a ketene acetal.[5]
Q3: How can I minimize the formation of the dialkylated side product?
A3: To reduce the formation of diethyl diisoamylmalonate, you can:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the isoamyl halide. A slight excess of diethyl malonate can also favor mono-alkylation.[1][3]
-
Slow Addition: Add the isoamyl halide slowly to the reaction mixture. This ensures the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1][3]
-
Temperature Control: Maintain a controlled temperature during the addition of the isoamyl halide, as exothermic reactions can increase the rate of the second alkylation.[1]
Q4: My yield is low, and I suspect an elimination reaction. How can I prevent this?
A4: While isoamyl halides are primary and less prone to elimination, it can still occur under harsh conditions. To minimize this:
-
Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides like isoamyl bromide or chloride, as they are less susceptible to elimination reactions.[1][3]
-
Moderate Temperature: Avoid excessively high reaction temperatures.
-
Base Selection: Using a less sterically hindered base, such as sodium ethoxide, is generally preferred.[7]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Presence of Water: Moisture can quench the enolate intermediate and hydrolyze the ester.[1][8] 3. Impure Reagents: Impurities in diethyl malonate or isoamyl halide can interfere with the reaction.[1] 4. Ineffective Base Formation: Incomplete reaction of sodium with ethanol to form sodium ethoxide.[1] | 1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC.[7] 2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions using absolute ethanol.[1] 3. Use freshly distilled diethyl malonate and isoamyl halide.[1] 4. Ensure all the sodium has reacted with the ethanol before adding the diethyl malonate.[1] |
| Significant Amount of Diethyl Diisoamylmalonate Detected | 1. Incorrect Stoichiometry: Molar ratio of isoamyl halide to diethyl malonate is too high. 2. Rapid Addition of Alkyl Halide: High local concentration of the alkylating agent. 3. High Reaction Temperature: Favors the second alkylation reaction. | 1. Use a strict 1:1 molar ratio or a slight excess of diethyl malonate.[1][3] 2. Add the isoamyl halide dropwise to the reaction mixture with efficient stirring.[1][3] 3. Maintain a controlled and moderate reaction temperature.[1] |
| Presence of Alkene Byproduct (from Elimination) | 1. High Reaction Temperature: Promotes the E2 elimination pathway. 2. Sterically Hindered Base: While less common for primary halides, a bulky base can favor elimination. | 1. Maintain a moderate reaction temperature. 2. Use a less sterically hindered base like sodium ethoxide.[7] |
| Product Contains Carboxylic Acids | Hydrolysis: Presence of water during the reaction or workup, especially under basic or acidic conditions.[1][3] | 1. Ensure anhydrous conditions throughout the reaction. 2. During workup, carefully neutralize the reaction mixture to a pH of ~7 and avoid prolonged exposure to strong acids or bases.[1] |
| Mixture of Ethyl and Other Esters Detected | Transesterification: The alkoxide base used does not correspond to the alcohol of the ester (e.g., using sodium methoxide with diethyl malonate).[3][5][6] | Use a matching alkoxide base (i.e., sodium ethoxide for diethyl malonate) to prevent scrambling of the ester groups.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for malonic ester synthesis.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Isoamyl bromide
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol. Carefully add clean, finely cut sodium metal in portions to the ethanol to prepare sodium ethoxide. The reaction is exothermic and may require cooling.[9]
-
Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution. Slowly add diethyl malonate via a dropping funnel with continuous stirring.[1][9]
-
Alkylation: To the resulting clear solution, gradually add isoamyl bromide through the dropping funnel. The reaction may be exothermic, and cooling might be necessary.[1][9]
-
Reflux: After the addition is complete, heat the mixture to reflux. Monitor the reaction's completion using TLC or GC.[3]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel. Separate the organic layer.[3][9]
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Purify the crude product by vacuum distillation.[1]
Visualizations
Caption: Main reaction and common side reaction pathways.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting E2 elimination in malonic ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during malonic ester synthesis, with a specific focus on the competing E2 elimination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is E2 elimination and why does it occur as a side reaction in malonic ester synthesis?
A1: E2 (bimolecular elimination) is a one-step reaction where a base abstracts a proton from a carbon adjacent to a leaving group, leading to the formation of a double bond and the departure of the leaving group. In malonic ester synthesis, the strong base used to deprotonate the malonic ester can also act as a base to abstract a proton from the alkyl halide, causing an E2 reaction to compete with the desired SN2 (bimolecular nucleophilic substitution) reaction. This is particularly prevalent when using sterically hindered alkyl halides.[1][2]
Q2: I am observing a significant amount of an unexpected alkene byproduct. What is the likely cause?
A2: The formation of an alkene byproduct is a strong indicator of a competing E2 elimination reaction.[1] This is most likely to occur under the following conditions:
-
Use of secondary or tertiary alkyl halides: These substrates are sterically hindered, making the SN2 pathway less favorable and the E2 pathway more competitive. Tertiary alkyl halides almost exclusively undergo elimination.[3][4]
-
High reaction temperatures: Higher temperatures generally favor elimination over substitution.[5]
-
Use of a strong, non-bulky base: Strong bases like ethoxide can readily abstract a proton from the alkyl halide.[2]
Q3: How can I minimize or prevent E2 elimination?
A3: To favor the desired SN2 reaction and minimize E2 elimination, consider the following strategies:
-
Substrate Selection: Whenever possible, use primary alkyl halides or methyl halides, as they are much less prone to E2 elimination.[3]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Base Selection: While a strong base is necessary to deprotonate the malonic ester, using a bulkier base such as potassium tert-butoxide can sometimes favor proton abstraction from the less sterically hindered malonic ester over the alkyl halide.[6] However, the choice of base must be carefully considered as bulky bases are also strong bases.
-
Leaving Group: The choice of leaving group can influence the SN2/E2 ratio. For SN2 reactions, the general reactivity order is I > Br > Cl > F.[7] While good leaving groups are necessary for the SN2 reaction, they also facilitate the E2 reaction.
Q4: Can I use secondary alkyl halides in my malonic ester synthesis?
A4: While challenging, it is possible to use secondary alkyl halides. However, you should expect a lower yield of the desired alkylated product due to the competing E2 elimination.[8] For instance, the reaction of isopropyl bromide with sodium methoxide in DMSO can result in as much as 97% elimination product.[4] Careful optimization of reaction conditions, such as using lower temperatures and potentially a milder, bulkier base, is crucial.
Q5: How can I confirm that the byproduct I am seeing is indeed from E2 elimination?
A5: The most common methods for identifying the products of your reaction are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique can separate the components of your reaction mixture and provide their mass spectra, allowing you to identify the desired product and any byproducts, including the alkene from E2 elimination.[9]
-
NMR Spectroscopy: 1H NMR is particularly useful for identifying the alkene product. The presence of signals in the vinyl region (typically 5-6 ppm) is a clear indication of a double bond, confirming the E2 reaction has occurred. The desired SN2 product will not have signals in this region.[10]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting E2 elimination in your malonic ester synthesis experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a major alkene byproduct. | Use of a secondary or tertiary alkyl halide. | If possible, switch to a primary alkyl halide. If a secondary halide is necessary, proceed to the next troubleshooting steps. Tertiary halides should be avoided.[3] |
| High reaction temperature. | Lower the reaction temperature. Monitor the reaction progress over a longer period. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] | |
| Use of a strong, non-bulky base. | Consider using a bulkier base like potassium tert-butoxide. This may selectively deprotonate the malonic ester due to steric hindrance around the alkyl halide.[6] | |
| Reaction is slow and still produces the E2 byproduct. | Poor leaving group on the alkyl halide. | Use an alkyl halide with a better leaving group (I > Br > Cl). This will increase the rate of both SN2 and E2 reactions, so temperature control remains critical.[7] |
| Difficulty in separating the desired product from the alkene byproduct. | Similar boiling points or polarity. | Optimize your purification method. Column chromatography with a less polar eluent system may help separate the non-polar alkene from the more polar ester product. |
Data Presentation
Table 1: Influence of Alkyl Halide Structure on SN2 vs. E2 Reaction
| Alkyl Halide Type | Primary (e.g., 1-bromopropane) | Secondary (e.g., 2-bromopropane) | Tertiary (e.g., tert-butyl bromide) |
| Major Reaction Pathway | SN2 | E2 is highly competitive with SN2 | E2 almost exclusively[3] |
| Typical Product Distribution | High yield of alkylated malonic ester | Mixture of SN2 and E2 products, with E2 often predominating[4] | Almost exclusively alkene product |
Table 2: Effect of Leaving Group on SN2 Reaction Rate
| Leaving Group | Relative Rate of SN2 |
| I- | ~2 |
| Br- | 1 |
| Cl- | ~0.02 |
| F- | ~10-5 |
| Note: Data is generalized for SN2 reactions and provides a qualitative trend applicable to malonic ester synthesis.[7] |
Experimental Protocols
Protocol 1: General Malonic Ester Synthesis with a Primary Alkyl Halide
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Saponification and Decarboxylation: To the crude alkylated malonic ester, add an aqueous solution of a strong base (e.g., 6M NaOH) and heat the mixture to reflux for several hours to hydrolyze the esters. After cooling, acidify the mixture with a strong acid (e.g., 6M HCl). Gently heat the acidic solution to induce decarboxylation, which is evident by the evolution of CO2 gas.
-
Purification: Extract the final carboxylic acid product with an organic solvent, dry the organic layer, and remove the solvent. The product can be further purified by distillation or recrystallization.
Protocol 2: Analysis of Reaction Products by 1H NMR
-
Sample Preparation: Take an aliquot of the crude reaction mixture after the alkylation step and workup. Dissolve a small amount in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Data Analysis:
-
SN2 Product (Desired): Look for the characteristic signals of the alkylated malonic ester. The proton on the alpha-carbon will typically appear as a triplet or multiplet, shifted downfield due to the adjacent ester groups and the newly introduced alkyl group.
-
E2 Product (Alkene): The presence of signals in the chemical shift range of approximately 5-6 ppm is a definitive indicator of the formation of an alkene byproduct. The splitting pattern of these signals can help to determine the structure of the alkene.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Purity Enhancement of Diethyl Isoamylmalonate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of diethyl isoamylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via malonic ester synthesis?
A1: The most prevalent impurities include:
-
Unreacted Diethyl Malonate: Due to the use of an excess of this starting material to minimize dialkylation.
-
Unreacted Isoamyl Halide (e.g., 1-bromo-3-methylbutane): Incomplete reaction can leave residual alkylating agent.
-
Diethyl Diisoamylmalonate: This is the product of a common side reaction where the mono-alkylated product is further alkylated.
-
Isoamylene: A byproduct formed from a competing E2 elimination reaction, particularly if the reaction conditions are too harsh.
-
Residual Base (e.g., Sodium Ethoxide): Which is typically quenched and removed during the workup.
-
Solvent Residues: Such as ethanol from the reaction medium.
Q2: My crude ¹H NMR shows a significant amount of a byproduct with a similar structure to my desired product. How can I identify it?
A2: This is likely the dialkylated product, diethyl diisoamylmalonate. In the ¹H NMR spectrum, you would expect to see the disappearance of the signal for the acidic α-proton (a triplet around 3.3-3.4 ppm in the mono-alkylated product) and the appearance of a new set of signals corresponding to the second isoamyl group, which will be equivalent to the first. The integration of the signals for the isoamyl group protons relative to the ethyl ester protons will be higher than expected for the mono-alkylated product.
Q3: What is the most effective method for removing the dialkylated byproduct?
A3: Fractional vacuum distillation is often the most effective method for separating this compound from the higher-boiling diethyl diisoamylmalonate. The significant difference in their molecular weights leads to a sufficient difference in boiling points under reduced pressure, allowing for their separation. For impurities with very close boiling points, column chromatography is a viable alternative.
Q4: I am having trouble removing unreacted diethyl malonate. What is the best approach?
A4: Unreacted diethyl malonate has a lower boiling point than the desired product and can typically be removed as a forerun during fractional vacuum distillation. Alternatively, a basic aqueous wash (e.g., with sodium carbonate solution) can be used during the workup to convert the acidic diethyl malonate into its water-soluble sodium salt, which can then be separated in the aqueous layer.
Q5: My product is dark in color after distillation. What could be the cause?
A5: A dark-colored distillate often indicates thermal decomposition. Diethyl malonate derivatives can be sensitive to high temperatures. To mitigate this, ensure you are using a sufficiently high vacuum to lower the distillation temperature. It is also crucial to avoid prolonged heating.
Troubleshooting Guides
Purity Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Extra peaks in ¹H NMR spectrum | Presence of unreacted starting materials, dialkylated product, or solvent. | Compare the spectrum to known spectra of starting materials and expected byproducts. For example, unreacted diethyl malonate will show a singlet around 3.4 ppm for the α-protons. Diethyl diisoamylmalonate will lack the α-proton signal of the mono-alkylated product. |
| Unexpected peaks in GC-MS | Contamination from the synthesis or workup, or thermal decomposition in the GC inlet. | Analyze the mass spectrum of the unexpected peak to identify the impurity. Compare retention times with those of known starting materials. If decomposition is suspected, try lowering the injector temperature. |
| Broad peaks or poor separation in column chromatography | Inappropriate solvent system, column overloading, or poor column packing. | Optimize the solvent system using thin-layer chromatography (TLC) first. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or channels. |
Purification Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Difficulty achieving a stable vacuum during distillation | Leaks in the apparatus, inefficient vacuum pump, or saturated cold trap. | Check all joints and connections for proper sealing. Ensure the vacuum pump oil is clean and the pump is functioning correctly. Empty and clean the cold trap. |
| Bumping or unstable boiling during distillation | Uneven heating or lack of boiling chips/stirring. | Use a heating mantle with a magnetic stirrer for even heat distribution. Add fresh boiling chips or a stir bar before applying vacuum. |
| Low yield after column chromatography | Product is co-eluting with impurities or is too strongly adsorbed on the silica gel. | Adjust the polarity of the eluent. If the product is not eluting, gradually increase the polarity of the solvent system. If it co-elutes, try a solvent system with a different selectivity. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₂₂O₄ | 230.30 | 116-128 @ 0.68 kPa |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 @ 101.3 kPa |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 120-121 @ 101.3 kPa |
| Diethyl Diisoamylmalonate | C₁₇H₃₂O₄ | 300.43 | Expected to be significantly higher than the mono-alkylated product |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, not exceeding two-thirds of its volume. Add a magnetic stir bar or boiling chips.
-
Distillation Process:
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the flask using a heating mantle.
-
Collect the initial fraction (forerun), which will primarily contain lower-boiling impurities like unreacted diethyl malonate and isoamyl bromide.
-
Once the head temperature stabilizes at the boiling point of this compound (116-128 °C at 0.68 kPa), change the receiving flask to collect the pure product.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the product has finished distilling.
-
Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for malonic esters is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into a chromatography column with the stopcock closed, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area to determine the purity relative to any observed impurities.
-
Analyze the mass spectra of any impurity peaks to aid in their identification. The mass spectrum of this compound is expected to show fragmentation patterns corresponding to the loss of ethoxy and carboethoxy groups.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision pathway for troubleshooting excessive dialkylation.
Managing reaction temperature in diethyl isoamylmalonate synthesis
Welcome to the technical support center for the synthesis of diethyl isoamylmalonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the critical parameter of reaction temperature during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: Temperature control is crucial for several reasons. The alkylation of diethyl malonate with isoamyl bromide is an exothermic reaction, meaning it releases heat.[1][2] Without proper management, the temperature of the reaction mixture can rise uncontrollably. This can lead to a decrease in yield and the formation of undesirable side products through reactions like dialkylation and E2 elimination of the alkyl halide.[2] Precise temperature control ensures the reaction proceeds safely and selectively towards the desired mono-alkylated product.
Q2: What is the optimal temperature range for the reaction between the diethyl malonate enolate and isoamyl bromide?
A2: While the initial formation of the sodium salt of diethyl malonate can cause the temperature to rise, the subsequent alkylation step requires careful temperature management.[3] For highly reactive alkylating agents, it is recommended to add the alkyl halide slowly at a low temperature (e.g., 0 °C) to maintain control over the exothermic reaction.[4] After the initial addition, the reaction mixture is often heated to reflux to ensure the reaction goes to completion.[2][5] The ideal temperature profile may require optimization for your specific lab setup and scale.
Q3: My reaction is turning dark, and the yield is low. Could this be a temperature-related issue?
A3: Yes, a dark coloration and low yield can be indicative of poor temperature control. Excessive heat can promote side reactions and decomposition of reagents or products. One common side reaction favored by higher temperatures is the E2 elimination of the alkyl halide (isoamyl bromide) to form an alkene, which reduces the yield of the desired this compound.[2] Lowering the reaction temperature during the addition of the alkyl halide can favor the desired SN2 substitution over E2 elimination.[2]
Q4: I am observing a significant amount of dialkylated product. How can I minimize this?
A4: The formation of dialkylated diethyl malonate is a common side reaction that reduces the yield of the mono-alkylated product.[2][6] While primarily controlled by stoichiometry (using only one equivalent of base), high temperatures can increase the rate of deprotonation of the mono-alkylated product, leading to a second alkylation.[4] To minimize dialkylation, ensure you are using a strict 1:1 molar ratio of sodium ethoxide to diethyl malonate and consider maintaining a lower temperature during the addition of isoamyl bromide.[4]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of this compound | The reaction temperature was too high during the addition of isoamyl bromide, favoring the E2 elimination side reaction.[2] | Add the isoamyl bromide dropwise to the diethyl malonate enolate solution while maintaining a low temperature (e.g., 0-10 °C) using an ice bath.[4] |
| The reaction was not heated long enough at reflux to go to completion. | After the initial exothermic reaction is controlled, heat the mixture to a gentle reflux and monitor the reaction's progress using TLC or GC until the starting material is consumed.[2][5] | |
| Formation of Isoamylene (Alkene) Byproduct | The reaction temperature was too high, promoting the E2 elimination of isoamyl bromide.[2] | Lower the reaction temperature during the addition of the alkyl halide. Using a primary alkyl halide like isoamyl bromide already minimizes this risk compared to secondary or tertiary halides.[2][7] |
| Excessive Dialkylation | High reaction temperatures can increase the rate of deprotonation of the mono-alkylated product, making it available for a second alkylation.[4] | In addition to controlling stoichiometry, maintain a low and consistent temperature during the exothermic addition phase of the reaction. |
| Uncontrolled Exothermic Reaction (Runaway Reaction) | The rate of addition of isoamyl bromide was too fast for the system's heat removal capacity. The alkylation step is exothermic.[2][8] | Add the isoamyl bromide slowly and dropwise. Ensure efficient stirring and have an ice bath ready to cool the reaction vessel if the temperature begins to rise too quickly.[9] |
| Incomplete Enolate Formation | The temperature during the reaction of sodium with ethanol was not managed, potentially leading to solvent loss before the reaction was complete. | While the reaction of sodium with ethanol is exothermic, ensure it proceeds to completion to form the required amount of sodium ethoxide base. Cooling may be necessary.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Temperature Control
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
Isoamyl bromide
-
Ice bath
-
Heating mantle
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Methodology:
-
Base Formation (Exothermic): Under an inert atmosphere (e.g., N₂ or Ar), add dry ethanol to a flame-dried round-bottom flask. Carefully add sodium metal (1 equivalent) in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide. Cooling may be applied if the reaction becomes too vigorous.[9]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1 equivalent) dropwise from a dropping funnel. A slight increase in temperature may be observed. Stir for 30-60 minutes to ensure complete formation of the enolate.[2]
-
Alkylation (Temperature Critical): Cool the reaction mixture in an ice bath to 0-10 °C. Add isoamyl bromide (1 equivalent) dropwise from the dropping funnel at a rate that maintains the internal temperature within the desired range. This step is exothermic, and slow addition is crucial to prevent side reactions.[2][4][9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux. Monitor the reaction's progress by TLC or GC until the starting material (diethyl malonate) is no longer visible (typically 2-3 hours).[5]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.[6]
Visualizations
Troubleshooting Workflow for Temperature Issues
Caption: A logical workflow for troubleshooting temperature-related problems.
Signaling Pathway of Side Reactions vs. Temperature
Caption: The influence of temperature on competing reaction pathways.
References
- 1. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from diethyl isoamylmalonate
Technical Support Center: Diethyl Isoamylmalonate Purification
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of this compound by removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove from my crude this compound?
A1: The synthesis of this compound typically involves the reaction of diethyl malonate with an isoamyl halide (e.g., 1-bromo-3-methylbutane, also known as isoamyl bromide) in the presence of a base like sodium ethoxide.[1][2] Therefore, the main impurities to remove are:
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Unreacted Diethyl Malonate: The starting malonic ester.
-
Unreacted Isoamyl Bromide: The starting alkylating agent.
-
Base and Salts: The base catalyst (e.g., sodium ethoxide) must be neutralized, and the resulting salts (e.g., sodium bromide) must be removed.
Q2: Which purification method is most effective for this compound?
A2: The most suitable method depends on the scale of your reaction and the required purity.
-
Fractional Vacuum Distillation is the preferred method for larger quantities due to the significant difference in boiling points between the product and the starting materials.[3]
-
Flash Column Chromatography is ideal for smaller-scale purifications or when very high purity is required, as it separates compounds based on polarity.
-
Aqueous Workup is a crucial initial step before distillation or chromatography to remove salts and water-soluble impurities.
Q3: How does a basic aqueous wash help in purification?
A3: The methylene (-CH₂-) protons on unreacted diethyl malonate are weakly acidic (pKa ≈ 13).[4] Washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), deprotonates the diethyl malonate. This forms a sodium salt which is soluble in the aqueous layer and can be easily separated, while your desired product, this compound, which lacks these acidic protons, remains in the organic layer.
Q4: Can the basic wash hydrolyze my ester product?
A4: Yes, there is a risk of ester hydrolysis (saponification) under basic conditions. To minimize this risk:
-
Use a mild base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide (NaOH).
-
Perform the wash quickly to reduce contact time.
-
Conduct the extraction at a low temperature (e.g., in an ice bath).
-
Follow the basic wash with a brine (saturated NaCl) wash to remove any residual base.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring the removal of starting materials.
-
TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the less polar isoamyl bromide and the more polar diethyl malonate from your product.
-
GC: Provides a more quantitative assessment of purity by showing the relative peak areas of your product versus the impurities.
Troubleshooting Guides
Issue 1: My NMR/GC analysis shows significant diethyl malonate remaining after an aqueous workup.
-
Possible Cause: The aqueous washes were insufficient or not basic enough to remove all the unreacted diethyl malonate.
-
Solution: Perform an additional wash on the organic layer using a saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution. Ensure thorough mixing in the separatory funnel for several minutes before separating the layers. Check the pH of the aqueous layer after washing to ensure it is basic.
Issue 2: Fractional distillation is not effectively separating my product from a starting material.
-
Possible Cause 1: The boiling point difference is insufficient at the current pressure. The efficiency of the distillation column is poor.
-
Solution 1: Ensure you are using a vacuum source that provides low and stable pressure. A significant boiling point difference exists between this compound and the starting materials, which is enhanced under vacuum (see Table 1). Use a fractionating column (e.g., a Vigreux column) to increase the separation efficiency.[3]
-
Possible Cause 2: The heating rate is too high.
-
Solution 2: Heat the distillation flask slowly and evenly (using an oil bath is recommended) to allow for proper equilibration on the column, leading to better separation. Collect fractions slowly, monitoring the head temperature closely.
Issue 3: My product and unreacted diethyl malonate are co-eluting during flash column chromatography.
-
Possible Cause: The solvent system (eluent) is not optimized for separation. This compound is significantly less polar than diethyl malonate, but a good solvent system is key.
-
Solution: Decrease the polarity of your eluent. Start with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). Use TLC to test various solvent systems to find one that gives a good separation (ideally, a ΔRf of >0.2) before running the column.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| This compound | 230.30[2][5] | 248-251 (at 760 mmHg)[1][2] 116-128 (at 5.1 mmHg)[1][2] | 0.958[1][] | Insoluble in water; soluble in organic solvents. |
| Diethyl Malonate | 160.17[4][7] | 199-200 (at 760 mmHg)[4][7][8][9] | 1.055 (at 20-25°C)[4][7][8][9] | Sparingly soluble in water (20.8 g/L); miscible with ethanol and ether.[4][10] |
| Isoamyl Bromide | 151.04[11] | 118-121 (at 760 mmHg)[11][12][13][14][15] | ~1.21 (at 15-20°C)[11][13][14] | Slightly soluble in water; miscible with alcohol and ether.[12][13][14] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the crude reaction mixture to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Add an equal volume of water and shake gently. Remove the aqueous layer.
-
To neutralize the base and remove unreacted diethyl malonate, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, repeat the wash.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product for further purification.
Protocol 2: Fractional Vacuum Distillation
-
Set up an apparatus for fractional distillation under vacuum, including a Vigreux column between the distillation flask and the condenser.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask in an oil bath.
-
Collect and discard the initial low-boiling fraction (forerun), which will contain any residual solvent and unreacted isoamyl bromide.
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The next fraction will likely be unreacted diethyl malonate. Monitor the distillation head temperature.
-
Collect the main fraction corresponding to the boiling point of this compound at the recorded pressure (e.g., 116-128 °C at ~5 mmHg).[1][2]
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5). The target Rf for the product should be around 0.3.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like hexane) and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system. Apply positive pressure to achieve a fast flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualization
Caption: Logical workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5398-08-3 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scbt.com [scbt.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. Diethyl Malonate [commonorganicchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Isoamyl bromide | CAS#:107-82-4 | Chemsrc [chemsrc.com]
- 12. modychem.co [modychem.co]
- 13. chembk.com [chembk.com]
- 14. Isoamyl Bromide [drugfuture.com]
- 15. isoamyl bromide [stenutz.eu]
Technical Support Center: Diethyl Isoamylmalonate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of diethyl isoamylmalonate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low to no yield in the synthesis of this compound is a common issue that can stem from several factors:
-
Inactive Base: The sodium ethoxide used may have decomposed due to exposure to moisture. It is crucial to use freshly prepared sodium ethoxide or ensure it has been stored under strictly anhydrous conditions.
-
Poor Quality Reagents: The diethyl malonate or isoamyl bromide may contain impurities that interfere with the reaction. It is recommended to use purified reagents; distillation of both starting materials prior to use can be beneficial.
-
Presence of Water: Any moisture in the reaction will quench the malonate enolate, preventing the alkylation from occurring. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a moderate increase in temperature or a longer reaction time may be necessary.
-
Issue 2: Formation of Significant Byproducts
-
Question: I have obtained my product, but it is contaminated with significant amounts of byproducts. How can I identify and minimize their formation?
-
Answer: The formation of byproducts is a frequent challenge. The most common byproducts in the synthesis of this compound are:
-
Diethyl Diisoamylmalonate: This dialkylated product arises when the mono-alkylated product reacts again with isoamyl bromide. To minimize its formation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to isoamyl bromide. A slight excess of diethyl malonate can also favor mono-alkylation.
-
Slow Addition: Add the isoamyl bromide slowly and dropwise to the reaction mixture. This ensures that the alkylating agent has a higher probability of reacting with the more abundant diethyl malonate enolate.
-
-
Isoamylene: This is an elimination (E2) byproduct formed from the reaction of isoamyl bromide with the ethoxide base. To reduce its formation:
-
Temperature Control: Maintain a controlled and moderate temperature during the addition of the alkyl halide and throughout the reaction.
-
-
Transesterification Products: If a different alkoxide base is used (e.g., sodium methoxide), a mixture of ethyl and other alkyl esters can be formed. Always use sodium ethoxide when working with diethyl malonate to prevent this.[1]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the best practices for purification?
-
Answer: Purification can be challenging due to the physical properties of the product and byproducts.
-
Similar Boiling Points: this compound, unreacted diethyl malonate, and the dialkylated byproduct can have close boiling points, making simple distillation ineffective. Fractional distillation under reduced pressure is the most effective method for separating these components.
-
Salt Contamination: The crude product will contain sodium bromide (NaBr) from the reaction. A thorough aqueous workup is necessary to remove these salts. This involves washing the organic layer with water and brine before proceeding to distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While yields can vary depending on the specific reaction conditions and scale, a well-optimized synthesis of a similar compound, diethyl sec-butylmalonate, can achieve yields in the range of 83-84%. Therefore, a comparable yield can be targeted for this compound under optimized conditions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by TLC or GC. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (diethyl malonate and isoamyl bromide) and the appearance of the product.
Q3: Is it necessary to use anhydrous ethanol for the preparation of sodium ethoxide?
A3: Yes, it is critical to use absolute (anhydrous) ethanol. Any water present will react with the sodium metal, reducing the amount of sodium ethoxide formed, and can also lead to hydrolysis of the ester during the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Key safety precautions include:
-
Handling sodium metal with care, as it reacts violently with water.
-
Ensuring proper ventilation, as the reaction of sodium with ethanol produces flammable hydrogen gas.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being aware that the reaction can be exothermic, especially during the addition of sodium and isoamyl bromide, and may require cooling.
Quantitative Data Summary
The following table summarizes key quantitative data for reactants and products involved in the synthesis of this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 |
| Isoamyl Bromide | C₅H₁₁Br | 151.05 | 120-121 | 1.217 |
| This compound | C₁₂H₂₂O₄ | 230.30 | 248-251 (atm), 116-128 (0.68kPa)[2] | 0.958[2] |
| Diethyl Diisoamylmalonate | C₁₇H₃₂O₄ | 300.44 | Higher than the mono-alkylated product | - |
Experimental Protocols
1. Preparation of Sodium Ethoxide Solution
-
Materials:
-
Sodium metal
-
Absolute ethanol
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, add the required volume of absolute ethanol.
-
Carefully add small, clean pieces of sodium metal (1.0 equivalent) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Control the reaction rate by cooling the flask in a water bath if necessary.
-
Stir the mixture until all the sodium has completely reacted to form a clear solution of sodium ethoxide.
-
2. Synthesis of this compound
-
Materials:
-
Sodium ethoxide solution (from Protocol 1)
-
Diethyl malonate (1.0 equivalent)
-
Isoamyl bromide (1.0 equivalent)
-
-
Procedure:
-
To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, heat the mixture to a gentle reflux.
-
Slowly add isoamyl bromide (1.0 equivalent) dropwise to the refluxing mixture. An exothermic reaction may be observed.
-
Continue to reflux the reaction mixture for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
3. Work-up and Purification
-
Materials:
-
Crude reaction mixture
-
Water
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Fractional distillation apparatus
-
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and a suitable organic solvent (e.g., diethyl ether).
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Synthesis pathway for this compound.
References
Effect of anhydrous conditions on malonic ester synthesis yield
This guide is designed for researchers, scientists, and drug development professionals to address issues related to the effect of anhydrous conditions on malonic ester synthesis yield.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the malonic ester synthesis? A1: Anhydrous (water-free) conditions are essential for the first step of the malonic ester synthesis: the deprotonation of the α-carbon to form an enolate.[1][2] The reaction uses a strong base, typically sodium ethoxide (NaOEt), to remove a proton from the diethyl malonate.[3][4] This base is highly sensitive to moisture.[5]
Q2: What is the primary side reaction that occurs if water is present? A2: If water is present, it will react with and neutralize the strong base.[6] For example, sodium ethoxide will be quenched by water to form sodium hydroxide and ethanol, reducing its availability to deprotonate the malonic ester. This prevents the formation of the necessary enolate nucleophile, thereby inhibiting the subsequent alkylation step and significantly lowering the yield of the desired product.[5][6]
Q3: Which steps of the malonic ester synthesis are most sensitive to moisture? A3: The enolate formation (deprotonation) and the subsequent alkylation (SN2 reaction) are the most moisture-sensitive steps.[2][5] Once the alkylated ester is formed, the final stages of the synthesis—saponification (ester hydrolysis) and decarboxylation—are performed in aqueous acidic conditions, so water is intentionally added at that point.[1][3][7]
Q4: How can I know if low yield is due to moisture contamination? A4: A primary indicator is a significant amount of unreacted diethyl malonate recovered after the reaction. This suggests that the deprotonation step was inefficient, a common result of base degradation by moisture.[5] Another sign is the failure of the reaction to proceed even after extended reaction times.
Troubleshooting Guide
Q1: My yield is very low. How can I ensure my glassware is sufficiently dry? A1: Water adheres strongly to glass surfaces and must be rigorously removed.[8] Two common methods are:
-
Oven-Drying: Place all glassware in a drying oven at a minimum of 125°C for at least 24 hours before use. Assemble the apparatus while it is still hot, and flush with an inert gas like nitrogen or argon as it cools to prevent atmospheric moisture from re-adsorbing.[9]
-
Flame-Drying: For a more rapid method, assemble the glassware and pass a flame (e.g., from a heat gun or Bunsen burner) over the entire surface under a flow of inert gas. Do this until no more condensation is seen forming on the cooler parts of the glass. Be sure to remove any plastic or rubber components before heating.[8]
Q2: What is the best way to prepare anhydrous solvents and reagents? A2:
-
Solvents: Use freshly purchased anhydrous solvents when possible. If drying is necessary, solvents can be stored over drying agents like molecular sieves for at least 24 hours.[9][10] For extremely sensitive reactions, solvents can be distilled from an appropriate drying agent.
-
Liquid Reagents: Liquid reagents can generally be dried using similar methods as for solvents, such as storage over a drying agent followed by distillation.[10]
-
Solid Reagents: Solid reagents can be dried in a drying oven at a temperature below their melting point for several hours. For heat-sensitive solids, a vacuum desiccator can be used.[9][10] Alkoxide bases are particularly sensitive and should be handled with care, using fresh containers and minimizing exposure to air.[5]
Q3: How should I set up my experiment to maintain anhydrous conditions throughout the reaction? A3: A proper setup is crucial.
-
Use oven-dried or flame-dried glassware.
-
Assemble the apparatus under a stream of dry, inert gas (nitrogen or argon).
-
Seal all openings. Use rubber septa for reagent addition via syringe. Equip the top of the reflux condenser with a drying tube containing a desiccant like anhydrous calcium chloride or connect it to an inert gas line with an oil bubbler to prevent atmospheric moisture from entering.[8]
-
Use syringes and needles that have been dried in an oven to transfer anhydrous solvents and reagents.
Data Presentation
While precise yield percentages vary widely based on specific substrates and reaction scales, the following table illustrates the expected qualitative impact of implementing anhydrous techniques.
| Precaution Level | Key Actions | Expected Yield Outcome |
| No Precautions | Using reagents and solvents from unsealed containers; using glassware washed and air-dried at room temperature. | Very Low to No Yield: The base is likely quenched almost immediately, preventing enolate formation. A large amount of starting material will be recovered. |
| Basic Precautions | Using anhydrous grade solvents from a bottle; oven-drying glassware for a few hours; using a drying tube. | Moderate to Good Yield: Yield is improved, but trace amounts of moisture can still reduce efficiency. Results may be inconsistent. |
| Rigorous Anhydrous Technique | Flame-drying all glassware under vacuum and backfilling with inert gas; using freshly distilled solvents; transferring all liquids via syringe under an inert atmosphere. | High to Excellent Yield: Minimizes moisture-related side reactions, leading to the most efficient conversion of the starting material to the enolate and, subsequently, the final product.[11] |
Experimental Protocols
Protocol: General Procedure for Malonic Ester Synthesis Under Anhydrous Conditions
This protocol outlines the critical steps for the formation and alkylation of the malonic ester enolate.
-
Glassware Preparation:
-
Thoroughly clean and dry a round-bottom flask, a reflux condenser, and an addition funnel.
-
Place the glassware in a drying oven at >125°C for at least 24 hours.
-
Assemble the apparatus for reflux while still hot, and immediately flush the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Alternatively, use commercially available, high-purity sodium ethoxide, ensuring it is a fresh batch and handled entirely under inert gas.
-
-
Enolate Formation:
-
In the reaction flask, add the anhydrous ethanol via a dry syringe.
-
Slowly add the sodium metal pieces to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, allow the solution to cool.
-
Add the diethyl malonate dropwise to the stirred sodium ethoxide solution at a controlled temperature.[2]
-
-
Alkylation:
-
To the resulting clear solution of the enolate, add the desired primary alkyl halide dropwise from the addition funnel.[2]
-
The reaction is often exothermic; control the addition rate to maintain a gentle reflux.[2]
-
After the addition is complete, heat the mixture under reflux until the reaction is complete (this can be monitored by TLC).
-
-
Workup (Post-Anhydrous Steps):
-
After the alkylation is complete, the reaction proceeds to the hydrolysis and decarboxylation steps, where aqueous acid is added. Anhydrous conditions are no longer necessary at this stage.
-
Visualizations
Caption: Logical workflow of malonic ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl Isoamylmalonate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these intricate architectures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of diethyl isoamylmalonate, offering a predictive framework based on the analysis of structurally related compounds.
This guide will delve into the expected spectral characteristics of this compound, providing predicted chemical shifts, multiplicities, and peak assignments. This information is crucial for substance identification, purity assessment, and quality control in a research and development setting.
This compound: Structural Overview
To understand the NMR spectra, a clear picture of the molecule's structure is essential. This compound (molecular formula C₁₂H₂₂O₄) features a central malonic ester core functionalized with an isoamyl group.
Below is a diagram illustrating the chemical structure of this compound, with each unique carbon and proton environment labeled for clarity in the subsequent NMR analysis.
Caption: Structure of this compound with Labeled Atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the two ethyl groups and the isoamyl substituent. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the overall electronic environment.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| a | ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ (x2) |
| b | ~3.3 | Triplet | 1H | -CH₂-CH (COOEt)₂ |
| c | ~1.9 | Multiplet | 2H | -CH₂ -CH(COOEt)₂ |
| d | ~1.5 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |
| e | ~1.3 | Triplet | 6H | -O-CH₂-CH₃ (x2) |
| f | ~0.9 | Doublet | 6H | -CH(CH₃ )₂ |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give rise to a separate signal.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon |
| 1 | ~170 | C =O (x2) |
| 2 | ~61 | -O-CH₂ -CH₃ (x2) |
| 3 | ~52 | -CH₂-CH (COOEt)₂ |
| 4 | ~38 | -CH₂ -CH(COOEt)₂ |
| 5 | ~28 | -CH₂-CH (CH₃)₂ |
| 6 | ~22 | -CH(CH₃ )₂ |
| 7 | ~14 | -O-CH₂-CH₃ (x2) |
Comparative Analysis with Structurally Similar Compounds
The predicted spectral data for this compound is derived from the known NMR data of related molecules. For instance, the signals for the diethyl ester portion are expected to be very similar to those observed for diethyl malonate and other dialkyl malonates. The chemical shifts and coupling patterns of the isoamyl group can be compared to those in isoamyl alcohol and isoamyl acetate.
-
Diethyl Malonate: The methylene protons of the ethyl groups typically appear around 4.2 ppm (quartet) and the methyl protons around 1.3 ppm (triplet). The central methylene protons of the malonate core appear around 3.4 ppm (singlet). In this compound, this central proton is now a methine and will be a triplet due to coupling with the adjacent methylene group of the isoamyl chain.
-
Isoamyl Acetate: The protons of the isoamyl group in isoamyl acetate provide a good reference. The terminal methyl groups appear as a doublet around 0.9 ppm, the methine proton as a multiplet around 1.7 ppm, and the methylene groups as multiplets between 1.5 and 4.1 ppm, with the one closest to the oxygen being the most downfield. A similar pattern is expected for the isoamyl group in this compound, though the exact shifts will be influenced by the malonate moiety.
Experimental Protocol: A Standard Approach
While specific instrument parameters may vary, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Optimize the receiver gain and ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
This systematic approach ensures the acquisition of reliable and reproducible NMR data, which is fundamental for accurate structural elucidation and comparison.
Logical Workflow for Spectral Analysis
The process of analyzing and predicting the NMR spectra of a novel or uncharacterized compound like this compound follows a logical progression.
Caption: Workflow for NMR Spectral Analysis and Structure Elucidation.
By following this structured approach, researchers can confidently analyze the NMR spectra of this compound and similar molecules, ensuring the integrity of their chemical research and development endeavors.
Comparative Analysis of Diethyl Isoamylmalonate Fragmentation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of diethyl isoamylmalonate. Due to the limited availability of a public mass spectrum for this compound, this guide presents a hypothesized fragmentation pattern based on established principles of mass spectrometry and comparative data from structurally similar compounds. We include quantitative data for analogous compounds to provide a robust framework for interpretation.
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for malonic esters. The molecular ion ([M]⁺) would have a mass-to-charge ratio (m/z) of 230. Key fragmentation processes are anticipated to include the loss of the isoamyl side chain, cleavage of the ester groups, and rearrangements.
Key Predicted Fragmentations:
-
Loss of the Isoamyl Radical ([M-71]⁺): Cleavage of the bond between the alpha-carbon and the isoamyl group is a likely fragmentation pathway, resulting in a stable ion.
-
Loss of an Ethoxy Radical ([M-45]⁺): A common fragmentation for ethyl esters is the loss of the ethoxy group (•OCH₂CH₃).
-
Loss of an Ethoxycarbonyl Radical ([M-73]⁺): Cleavage of the C-C bond adjacent to the carbonyl can lead to the loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).
-
McLafferty Rearrangement: A characteristic rearrangement for compounds with a carbonyl group and a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
-
Loss of the Diethyl Malonate Moiety ([M-159]⁺): A significant fragmentation pathway observed in 2-substituted diethyl malonates is the loss of the core diethyl malonate structure.[1]
Comparative Mass Spectrometry Data
To provide experimental context, the following table summarizes the key mass spectral fragments for diethyl malonate and two of its alkylated derivatives: diethyl butylmalonate and diethyl isobutylmalonate. This data, obtained from the NIST Mass Spectrometry Data Center, serves as a valuable comparison for predicting the fragmentation of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Intensities |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 160 (M⁺), 115, 88, 60 |
| Diethyl Butylmalonate | C₁₁H₂₀O₄ | 216.27 | 171 ([M-45]⁺), 160, 143, 115, 88 |
| Diethyl Isobutylmalonate | C₁₁H₂₀O₄ | 216.27 | 171 ([M-45]⁺), 160, 143, 115, 88 |
| This compound (Predicted) | C₁₂H₂₂O₄ | 230.30 | 230 (M⁺), 185 ([M-45]⁺), 159, 157 ([M-73]⁺), 115, 88 |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.
Caption: Proposed major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and data from analogous compounds.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, supported by comparative data and a detailed experimental protocol. Researchers can utilize this information for the identification and structural elucidation of this and related compounds in their work.
References
A Comparative Guide to the Purity Assessment of Diethyl Isoamylmalonate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Diethyl isoamylmalonate is a key building block in the production of various organic molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative methods. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical technique for their needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For non-volatile and thermally labile compounds like this compound, reverse-phase HPLC is a common and effective method for purity determination.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Data Analysis | Purity is calculated based on the area percentage of the main peak relative to the total peak area of all components. |
Workflow for HPLC Purity Analysis
A Comparative Guide to Diethyl Isoamylmalonate and Other Alkyl Malonates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of carbon-carbon bonds, alkylated diethyl malonates are indispensable building blocks. Their utility stems from the acidic nature of the α-protons, facilitating the introduction of various alkyl groups. This guide provides an objective comparison of diethyl isoamylmalonate with other common alkyl malonates, namely diethyl ethylmalonate and diethyl propylmalonate. The comparison focuses on their synthesis, physical properties, and reactivity, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic applications.
Performance Comparison of Alkyl Malonates
The choice of an alkyl malonate in a synthetic route can significantly influence reaction efficiency, yield, and the overall success of the synthesis. The primary method for their preparation is the malonic ester synthesis, which involves the alkylation of diethyl malonate with a corresponding alkyl halide.
Physical Properties
The physical properties of these esters, such as boiling point and density, are crucial for their purification and handling. As the size of the alkyl group increases, so does the boiling point.
| Property | Diethyl Ethylmalonate | Diethyl Propylmalonate | This compound |
| Molecular Formula | C₉H₁₆O₄ | C₁₀H₁₈O₄ | C₁₂H₂₂O₄ |
| Molecular Weight | 188.22 g/mol | 202.25 g/mol | 230.30 g/mol |
| Boiling Point | 206-208 °C | 221-222 °C[1] | 248-251 °C |
| Density | 1.004 g/mL at 25 °C | 0.987 g/mL at 25 °C[1] | 0.958 g/cm³ |
| Refractive Index (n20/D) | 1.416 | 1.418[1] | ~1.426 |
Synthesis and Yield Comparison
The synthesis of these alkylated malonates is typically achieved through the reaction of diethyl malonate with an appropriate alkyl halide in the presence of a base, most commonly sodium ethoxide. The yield of the reaction is influenced by factors such as the reactivity of the alkyl halide and steric hindrance.
| Parameter | Diethyl Ethylmalonate | Diethyl Propylmalonate | This compound |
| Alkyl Halide | Ethyl bromide/iodide | Propyl bromide/iodide | Isoamyl bromide/iodide |
| Reaction Time | 1-2 hours | 2-4 hours (estimated) | 3-5 hours (estimated) |
| Typical Yield | ~78%[2] | 80-90% (for n-butyl) | 70-80% (estimated) |
| Key Considerations | Primary alkyl halide, good reactivity. | Primary alkyl halide, slightly slower than ethyl. | Branched primary alkyl halide, potential for slightly lower yield due to steric hindrance. |
Note: The reaction times and yield for diethyl propylmalonate and this compound are estimated based on typical malonic ester syntheses and the trend of decreasing reactivity with increasing steric bulk of the alkyl halide. A detailed study directly comparing these three under identical conditions was not found in the reviewed literature.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the compared diethyl alkylmalonates.
General Procedure for Malonic Ester Synthesis
This procedure can be adapted for the synthesis of various mono-alkylated diethyl malonates.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., ethyl bromide, propyl bromide, isoamyl bromide)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 molar equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of Malonate Enolate: To the sodium ethoxide solution, add diethyl malonate (1 molar equivalent) dropwise with stirring.
-
Alkylation: Add the corresponding alkyl halide (1.05 molar equivalents) dropwise to the solution of the malonate enolate. The reaction mixture is then heated to reflux. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the alcohol is removed by distillation. The residue is then treated with water, and the product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure.
Specific Protocol for Diethyl Ethylmalonate Synthesis
This protocol is adapted from a literature procedure[2].
Reactants:
-
Sodium: 2.3 g (0.1 mol)
-
Absolute ethanol: 25 g
-
Diethyl malonate: 16 g (0.1 mol)
-
Ethyl iodide or bromide: 20 g (or equimolar amount)
Procedure:
-
Dissolve 2.3 g of sodium in 25 g of absolute alcohol.
-
Gradually add 16 g of cooled diethyl malonate to the sodium ethoxide solution.
-
Add 20 g of ethyl iodide dropwise.
-
Heat the mixture until the solution is no longer alkaline (1-2 hours).
-
Evaporate the alcohol, treat the residue with water, and extract the product with ether.
-
Evaporate the ether and distill the residue, collecting the fraction at 206-208 °C.
-
Yield: Approximately 15 g (around 78%).
Visualizing the Synthesis and Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Validation of Diethyl Isoamylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for diethyl isoamylmalonate against structurally similar malonic esters. The included data and protocols are intended to aid in the unequivocal structural validation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound, also known as diethyl (3-methylbutyl)propanedioate, is a disubstituted malonic ester. Its proper identification and purity assessment are critical for its application in multi-step organic syntheses. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation. This guide compares the spectroscopic signatures of this compound with those of its isomer, diethyl isobutylmalonate, as well as the less complex diethyl ethylmalonate and the parent compound, diethyl malonate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected alternative malonic esters.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound Name (Structure) | Chemical Shift (δ) ppm / (Multiplicity, J in Hz, Integration, Assignment) |
| This compound | ~4.19 (q, J=7.1 Hz, 4H, -OCH₂ CH₃) ~3.35 (t, J=7.5 Hz, 1H, -CH (CH₂)₂) ~1.8-1.9 (m, 2H, -CHCH₂ CH) ~1.6 (m, 1H, -CH₂CH (CH₃)₂) ~1.25 (t, J=7.1 Hz, 6H, -OCH₂CH₃ ) ~0.90 (d, J=6.6 Hz, 6H, -CH(CH₃ )₂) |
| Diethyl isobutylmalonate [1] | 4.20 (q, J=7 Hz, 4H, -OCH₂ CH₃)[1] 3.41 (t, J=8 Hz, 1H, -CH (CH₂)₂)[1] 1.80 (t, J=7 Hz, 2H, -CHCH₂ CH)[1] 1.57 (m, 1H, -CH₂CH (CH₃)₂)[1] 1.27 (t, J=8 Hz, 6H, -OCH₂CH₃ )[1] 0.92 (d, J=7 Hz, 6H, -CH(CH₃ )₂)[1] |
| Diethyl ethylmalonate | ~4.18 (q, J=7.1 Hz, 4H, -OCH₂ CH₃) ~3.18 (t, J=7.4 Hz, 1H, -CH (CH₂CH₃)) ~1.95 (quint, J=7.4 Hz, 2H, -CHCH₂ CH₃) ~1.24 (t, J=7.1 Hz, 6H, -OCH₂CH₃ ) ~0.92 (t, J=7.4 Hz, 3H, -CHCH₂CH₃ ) |
| Diethyl malonate | 4.20 (q, J=7.1 Hz, 4H, -OCH₂ CH₃) 3.39 (s, 2H, -CH₂ -) 1.27 (t, J=7.1 Hz, 6H, -OCH₂CH₃ ) |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Compound Name | Chemical Shift (δ) ppm / (Assignment) |
| This compound | ~169.0 (C=O) ~61.3 (-OC H₂CH₃) ~51.9 (-C H(CH₂)₂) ~37.9 (-CHC H₂CH) ~26.0 (-CH₂C H(CH₃)₂) ~22.4 (-CH(C H₃)₂) ~14.1 (-OCH₂C H₃) |
| Diethyl isobutylmalonate | ~169.1 (C=O) ~61.2 (-OC H₂CH₃) ~49.5 (-C H(CH₂)₂) ~40.0 (-CHC H₂CH) ~25.0 (-CH₂C H(CH₃)₂) ~22.5 (-CH(C H₃)₂) ~14.1 (-OCH₂C H₃) |
| Diethyl ethylmalonate | ~168.8 (C=O) ~61.3 (-OC H₂CH₃) ~58.0 (-C H(CH₂CH₃)) ~24.5 (-CHC H₂CH₃) ~14.0 (-OCH₂C H₃) ~11.8 (-CHCH₂C H₃) |
| Diethyl malonate [2] | 166.6 (C=O)[2] 61.5 (-OC H₂CH₃)[2] 41.7 (-C H₂-)[2] 14.1 (-OCH₂C H₃)[2] |
FT-IR Spectroscopy Data
Sample Preparation: Neat (liquid film)
| Compound Name | Key Absorptions (cm⁻¹) / (Assignment) |
| This compound | ~2960 (C-H stretch, alkyl) ~1735 (C=O stretch, ester) ~1465 (C-H bend, alkyl) ~1370 (C-H bend, gem-dimethyl) ~1250-1150 (C-O stretch, ester) |
| Diethyl isobutylmalonate [3][4] | ~2960 (C-H stretch, alkyl)[3][4] ~1735 (C=O stretch, ester)[3][4] ~1468 (C-H bend, alkyl)[3][4] ~1368 (C-H bend, gem-dimethyl)[3][4] ~1250-1150 (C-O stretch, ester)[3][4] |
| Diethyl ethylmalonate [5] | ~2970 (C-H stretch, alkyl)[5] ~1733 (C=O stretch, ester)[5] ~1460 (C-H bend, alkyl)[5] ~1250-1150 (C-O stretch, ester)[5] |
| Diethyl malonate [2][6][7] | ~2980 (C-H stretch, alkyl)[2][6][7] ~1735 (C=O stretch, ester)[2][6][7] ~1465 (C-H bend, alkyl)[2][6][7] ~1260-1150 (C-O stretch, ester)[2][6][7] |
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI) at 70 eV
| Compound Name | Key Fragments (m/z) / (Relative Intensity) / (Proposed Fragment) |
| This compound | 230 [M]⁺ (low) 185 [M-OC₂H₅]⁺ 157 [M-COOC₂H₅]⁺ 129 57 [C₄H₉]⁺ |
| Diethyl isobutylmalonate [3][8] | 216 [M]⁺ (low)[3][8] 171 [M-OC₂H₅]⁺[3][8] 160 [M-C₄H₈]⁺[3][8] 143 [M-COOC₂H₅]⁺[3][8] 133[3][8] 73 [COOC₂H₅]⁺[3][8] 57 [C₄H₉]⁺[3][8] |
| Diethyl ethylmalonate [9] | 188 [M]⁺ (moderate)[9] 160 [M-C₂H₄]⁺[9] 143 [M-OC₂H₅]⁺ (high)[9] 115 [M-COOC₂H₅]⁺[9] 73 [COOC₂H₅]⁺[9] 29 [C₂H₅]⁺ (base peak)[9] |
| Diethyl malonate [10] | 160 [M]⁺ (moderate)[10] 115 [M-OC₂H₅]⁺ (base peak)[10] 88 [M-C₃H₄O₂]⁺[10] 73 [COOC₂H₅]⁺[10] 45 [OC₂H₅]⁺[10] 29 [C₂H₅]⁺ (high)[10] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the analyte (5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Logical workflow for the validation of this compound structure.
This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for a confident and accurate validation of the chemical structure of this compound, ensuring its suitability for subsequent applications in research and development.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Diethyl isobutylmalonate | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl isobutylmalonate [webbook.nist.gov]
- 5. Diethyl ethylmalonate(133-13-1) MS [m.chemicalbook.com]
- 6. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]
- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl isobutylmalonate [webbook.nist.gov]
- 9. Diethyl ethylmalonate | C9H16O4 | CID 8610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl malonate [webbook.nist.gov]
Unraveling Reaction Mechanisms: An Isotopic Labeling Guide to Diethyl 2-(bromomethyl)malonate
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms in a chemical reaction is paramount to controlling outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of the reaction mechanisms of diethyl 2-(bromomethyl)malonate, a versatile C3 synthon, with a focus on the insights gleaned from isotopic labeling studies. We will delve into the competing Sₙ2 and E2 pathways, comparing the expected kinetic isotope effects (KIEs) and providing the experimental framework necessary to conduct such mechanistic investigations.
Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, prized for its ability to participate in nucleophilic substitution and elimination reactions. The presence of two electron-withdrawing ester groups significantly influences the reactivity of the α-carbon and the adjacent bromomethyl group, making it a fascinating substrate for mechanistic studies. Isotopic labeling, a powerful technique where an atom is replaced by its heavier isotope, allows for the tracking of atomic movement and the elucidation of reaction transition states, offering a definitive tool to distinguish between proposed mechanisms.[1]
The Sₙ2 vs. E2 Dichotomy: A Mechanistic Crossroads
The reaction of diethyl 2-(bromomethyl)malonate with a nucleophile/base can proceed through two primary, often competing, pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).
The Sₙ2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the carbon center.
In contrast, the E2 pathway is also a concerted process, but it involves the abstraction of a proton from a carbon adjacent to the leaving group by a base, leading to the formation of a double bond and the expulsion of the leaving group.
The preferred pathway is influenced by several factors, including the nature of the nucleophile/base (strength and steric bulk), the substrate structure, the solvent, and the temperature.[2][3] For primary halides like diethyl 2-(bromomethyl)malonate, the Sₙ2 reaction is often favored, especially with good nucleophiles that are weak bases. However, the use of a strong, sterically hindered base can promote the E2 pathway.
Probing Mechanisms with Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a key piece of experimental data derived from isotopic labeling studies. It is defined as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy). By measuring the KIE, researchers can infer whether a particular bond is broken or formed in the rate-determining step of the reaction.
For the reaction of diethyl 2-(bromomethyl)malonate, labeling the carbon of the bromomethyl group with ¹³C is particularly informative.
-
In an Sₙ2 reaction , the C-Br bond is broken in the rate-determining step. The vibrational frequency of the C-Br bond is dependent on the mass of the carbon atom. A heavier ¹³C atom will lead to a stronger bond and a slower reaction rate, resulting in a normal primary KIE (k¹²/k¹³ > 1) , typically in the range of 1.02 to 1.10.[4]
-
If an Sₙ1 mechanism were to occur (which is unlikely for a primary halide but serves as a useful comparison), the rate-determining step is the formation of the carbocation, which does not directly involve the nucleophile. The KIE would be close to unity or slightly inverse.
-
For an E2 reaction , the C-H bond at the α-carbon is broken in the rate-determining step. Deuterium labeling at this position (diethyl 2-(bromomethyl-d)-malonate) would be expected to show a significant primary KIE (kH/kD > 1) , often in the range of 2-8.
Quantitative Comparison of Reaction Pathways
| Reaction Pathway | Isotopic Label Position | Predicted/Observed KIE (k_light / k_heavy) | Mechanistic Interpretation |
| Sₙ2 (Hypothetical) | ¹³C at the bromomethyl carbon | ~1.05 - 1.10 | A significant normal KIE is expected as the C-Br bond is broken in the rate-determining step. |
| Sₙ2 (Experimental Analogue) | ¹³C in CH₃Br + CN⁻ | 1.082 ± 0.008 | This small but significant normal KIE is indicative of a concerted bond-breaking and bond-forming process in the Sₙ2 transition state.[5] |
| E2 (Hypothetical) | Deuterium at the α-carbon | ~2 - 8 | A large normal KIE is expected due to the breaking of the C-H bond in the rate-determining step. |
Visualizing the Reaction Pathways
The logical flow of a mechanistic investigation using isotopic labeling can be visualized as follows:
Caption: Experimental workflow for determining the reaction mechanism using kinetic isotope effects.
The competing Sₙ2 and E2 reaction pathways for diethyl 2-(bromomethyl)malonate can be depicted as follows:
Caption: Sₙ2 and E2 reaction pathways for diethyl 2-(bromomethyl)malonate.
Experimental Protocols
1. Synthesis of ¹³C-labeled Diethyl 2-(bromomethyl)malonate (Hypothetical Protocol)
This protocol outlines a potential route for the synthesis of the ¹³C-labeled substrate, a crucial first step in a KIE study.
-
Step 1: Hydroxymethylation. React diethyl malonate with ¹³C-labeled paraformaldehyde in the presence of a catalytic amount of a base (e.g., piperidine) in an appropriate solvent like ethanol. This reaction forms diethyl 2-(¹³C-hydroxymethyl)malonate.
-
Step 2: Bromination. Treat the resulting alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent (e.g., diethyl ether) at low temperature to yield diethyl 2-(¹³C-bromomethyl)malonate.
-
Step 3: Purification. Purify the final product using column chromatography on silica gel.
2. Kinetic Isotope Effect Measurement
This protocol provides a general framework for measuring the KIE.
-
Reaction Setup. Prepare two sets of parallel reactions under identical conditions (concentration, temperature, solvent). One set will use the unlabeled diethyl 2-(bromomethyl)malonate, and the other will use the isotopically labeled substrate.
-
Reaction Monitoring. Initiate the reactions by adding the chosen nucleophile. Monitor the progress of each reaction over time by periodically taking aliquots and quenching the reaction. Analyze the concentration of the starting material and/or product using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
-
Data Analysis. Plot the concentration of the reactant versus time for both the labeled and unlabeled reactions. Determine the rate constants (k_light and k_heavy) from the slopes of these plots (for a first-order decay). The KIE is then calculated as the ratio of these rate constants (KIE = k_light / k_heavy).
Conclusion
Isotopic labeling studies provide an unparalleled level of detail in the elucidation of reaction mechanisms. For a substrate like diethyl 2-(bromomethyl)malonate, where multiple reaction pathways are plausible, the determination of kinetic isotope effects is a critical tool for distinguishing between the Sₙ2 and E2 mechanisms. While concrete experimental KIE data for this specific molecule remains an area for future investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for any researcher, scientist, or drug development professional seeking to understand and control its reactivity. The careful application of these techniques will undoubtedly lead to a deeper understanding of this important synthetic building block and facilitate the development of more efficient and selective chemical transformations.
References
Comparative Analysis of Catalysts for Diethyl Malonate Alkylation: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The C-alkylation of diethyl malonate is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a vast array of chemical intermediates and active pharmaceutical ingredients. The choice of catalyst is critical in dictating the efficiency, selectivity, and overall success of this transformation. This guide provides a comprehensive comparative analysis of various catalytic systems for the alkylation of diethyl malonate, supported by experimental data to inform catalyst selection for specific research and development needs.
Data Presentation: Performance of Catalysts in Diethyl Malonate Alkylation
The following table summarizes the performance of different catalyst types for the alkylation of diethyl malonate with various alkyl halides. The data highlights key metrics such as yield, reaction time, and temperature, offering a clear comparison of their efficacy.
| Catalyst Type | Catalyst/Base | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer | 18-Crown-6 / K₂CO₃ | 1-Bromobutane | Acetonitrile | 100 | 2 | High (not specified) | [1] |
| Tetrabutylammonium Bromide (TBAB) / K₂CO₃ | 1-Chloroethane | DMF | 110-120 | 6 | 86 | ||
| Triethylbenzylammonium Chloride (TEBAC) / K₂CO₃/KOH | Benzyl Bromide | Dioxane | 30-40 | Not specified | Not specified | ||
| Organocatalyst | Cinchona-derived Ammonium Salt | Benzyl Bromide | Toluene | -40 | 30 | 75 (95% ee) | [2] |
| Metal Catalyst | Iridium Complex | Allylic Carbonate | Not specified | Ambient | Not specified | up to 93 (97% ee) | [3][4][5] |
| Nickel-Sparteine Complex | Chalcone (Michael Addition) | Toluene | 25 | 5 | 85 (80% ee) | [6] | |
| Rhodium Trichloride | Aldehydes/Ketones (Reductive Alkylation) | Not specified | Room Temp | Not specified | Moderate to High | [7] | |
| Traditional Base | Sodium Ethoxide | 1-Bromopropane | Ethanol | Reflux | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key catalytic systems.
Protocol 1: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl butylmalonate using 18-crown-6 as a phase-transfer catalyst.[1]
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6
-
Acetonitrile or Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (8.00 g, 0.050 mol), 1-bromobutane (7.54 g, 0.055 mol), powdered anhydrous potassium carbonate (a significant excess), and 18-crown-6 (0.50 g, 0.002 mol).
-
Add 5 mL of acetonitrile.
-
With vigorous stirring, heat the mixture to 100°C using a heating mantle or sand bath.
-
Continue heating and stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a suitable work-up involving extraction with an organic solvent, washing with brine, and drying over an anhydrous salt.
-
The crude product can be purified by distillation.
Protocol 2: Organocatalytic Enantioselective Alkylation of a Malonate Derivative
This protocol outlines a general procedure for the enantioselective phase-transfer catalytic alkylation of a modified malonate substrate using a cinchona-derived catalyst.[2]
Materials:
-
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
-
p-Chlorobenzyl bromide
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (catalyst)
-
Toluene
-
50% w/v aqueous potassium hydroxide (KOH)
Procedure:
-
Add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol) to a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature.
-
Cool the reaction mixture to -40°C.
-
Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material has been consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction and perform an extractive work-up.
-
The product can be purified by column chromatography.
Protocol 3: Metal-Catalyzed Asymmetric Allylic Alkylation of Diethyl Malonate
This protocol provides a general method for the iridium-catalyzed enantioselective allylic alkylation of diethyl malonate.[3][4][5]
Materials:
-
Diethyl malonate
-
Trisubstituted allylic electrophile (e.g., an allylic carbonate)
-
Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand
-
Base (e.g., a mild organic or inorganic base)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the iridium catalyst precursor and the chiral ligand in the chosen anhydrous solvent and stir to form the active catalyst.
-
To this solution, add diethyl malonate and the base.
-
Add the trisubstituted allylic electrophile to initiate the reaction.
-
Stir the reaction at ambient temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with a suitable reagent and perform an extractive work-up.
-
The enantioenriched product can be purified by column chromatography.
Mandatory Visualization
Experimental Workflow for Catalytic Diethyl Malonate Alkylation
The following diagram illustrates a generalized workflow for the catalytic alkylation of diethyl malonate, from reactant preparation to product purification.
Logical Relationships of Catalyst Classes
The diagram below illustrates the relationships between different catalyst classes for diethyl malonate alkylation and their key characteristics.
Discussion of Catalyst Classes
Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts (e.g., TBAB, TEBAC) and crown ethers (e.g., 18-crown-6), are highly effective for the alkylation of diethyl malonate. They facilitate the transfer of the malonate enolate from an aqueous or solid phase to the organic phase where the alkylating agent resides. This method often employs milder bases like potassium carbonate, avoiding the need for strong, moisture-sensitive bases such as sodium ethoxide. PTC-mediated alkylations are known for their operational simplicity, high yields, and applicability to a wide range of alkyl halides.
Organocatalysts: The use of small organic molecules as catalysts has gained significant traction, particularly for asymmetric transformations. In the context of diethyl malonate, chiral organocatalysts, often derived from cinchona alkaloids, are primarily employed to achieve enantioselective alkylations.[2] These reactions typically require cryogenic temperatures to achieve high enantiomeric excess (ee). While the primary focus is on stereocontrol, these methods offer a metal-free alternative for the synthesis of chiral building blocks.
Metal Catalysts: A diverse range of transition metals, including iridium, rhodium, palladium, and nickel, can catalyze transformations involving diethyl malonate. Iridium complexes have been shown to be particularly effective in the asymmetric allylic alkylation of diethyl malonate, affording products with high enantioselectivity under mild conditions.[3][4][5] Rhodium catalysts can be employed in reductive alkylation protocols using aldehydes and ketones as the alkylating partners.[7] Palladium and nickel catalysts are more commonly reported for arylation and Michael addition reactions, respectively, rather than direct alkylation with simple alkyl halides.[6] The versatility of metal catalysts allows for a broad scope of transformations, though catalyst cost and toxicity can be a consideration.
Zeolite Catalysts: Zeolites are microporous aluminosilicates with well-defined pore structures and acidic sites, making them attractive as shape-selective heterogeneous catalysts. While zeolites are widely used in industrial alkylation processes, particularly for aromatics, their application in the direct C-alkylation of diethyl malonate with alkyl halides is not well-documented in the scientific literature. The strong Brønsted and Lewis acid sites within zeolites could potentially catalyze the reaction, but may also promote side reactions such as ester hydrolysis or elimination of the alkyl halide. The hydrophilic nature of the zeolite surface might also hinder the interaction with the relatively nonpolar reactants. Further research is needed to explore the viability and potential advantages of zeolite catalysts for this specific transformation.
Conclusion
The selection of a catalyst for the alkylation of diethyl malonate is a multifaceted decision that depends on the desired outcome, including yield, stereoselectivity, and operational simplicity. Phase-transfer catalysis offers a robust and high-yielding method for general applications. For the synthesis of chiral products, organocatalysts and specific metal catalysts provide excellent enantioselectivity. While metal catalysts offer a broad scope of reactivity, considerations of cost and potential toxicity are important. The application of zeolites for this specific transformation remains an underexplored area that warrants further investigation to determine its potential benefits as a heterogeneous catalytic system. This guide provides a foundational comparison to aid researchers in navigating the diverse catalytic landscape for this important synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 3. Catalytic test reactions for the evaluation of hierarchical zeolites - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. youtube.com [youtube.com]
- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
A Comparative Guide to the Characterization of Impurities in Diethyl Isoamylmalonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities generated during the synthesis of diethyl isoamylmalonate. The objective is to offer a framework for selecting appropriate analytical techniques and to provide detailed experimental protocols for robust impurity profiling, a critical aspect of quality control in chemical research and pharmaceutical development.
Introduction to this compound Synthesis and Potential Impurities
The standard synthesis of this compound is achieved through the alkylation of diethyl malonate with isoamyl bromide, utilizing a strong base such as sodium ethoxide in an ethanol solvent.[1] While effective, this method is susceptible to several side reactions that can lead to the formation of various impurities. The presence of these impurities can affect the yield, purity, and overall quality of the final product, potentially impacting subsequent reactions or the safety and efficacy of a final active pharmaceutical ingredient (API).
The primary impurities of concern include:
-
Unreacted Starting Materials: Residual diethyl malonate and isoamyl bromide.
-
Dialkylation Product: Diethyl diisoamylmalonate, formed by a second alkylation of the product.
-
Elimination Byproducts: 3-methyl-1-butene and 2-methyl-2-butene, resulting from the E2 elimination of isoamyl bromide promoted by the ethoxide base.[2][3]
-
Residual Solvent: Ethanol from the reaction medium.
A thorough characterization of these impurities is essential for process optimization and quality assurance.
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound, including the crucial purification step to remove impurities.
Impurity Formation Pathways
The desired reaction is an SN2 substitution. However, competing dialkylation and E2 elimination reactions lead to the primary impurities.
Comparative Analysis of Characterization Techniques
A multi-technique approach is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer unique advantages for the detection and quantification of this compound and its impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase. | Quantitative analysis based on the relationship between signal intensity and the number of nuclei. |
| Applicability | Highly suitable due to the volatile nature of the ester and its impurities.[4] | Applicable, requires method development for optimal separation. | Excellent for structural confirmation and quantification of all NMR-active components. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Moderate (mg level). |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited unless coupled with a mass spectrometer (LC-MS). | Excellent for structural elucidation of unknown impurities. |
| Quantification | Good to excellent with proper calibration standards. | Excellent with proper calibration standards. | Excellent; can be a primary ratio method (qNMR) without a specific reference standard for each impurity. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Destructive? | Yes. | Largely non-destructive (fraction collection is possible). | No. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a general procedure and should be optimized for specific laboratory conditions.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add absolute ethanol (200 mL). Carefully add sodium metal (1.1 eq) in small pieces. Allow the reaction to proceed until all sodium has dissolved.
-
Formation of Malonate Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel with stirring.
-
Alkylation: Add isoamyl bromide (1.05 eq) dropwise to the solution. After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water (400 mL). Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.
Purity Analysis by GC-MS
Objective: To separate and identify volatile impurities.
-
Instrumentation: Standard GC system with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[4]
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Methyl-1-butene | ~ 2-3 | 70, 55, 41 |
| Ethanol | ~ 3-4 | 45, 31, 29 |
| Isoamyl Bromide | ~ 7-8 | 152, 150, 71, 57, 43 |
| Diethyl Malonate | ~ 9-10 | 160, 115, 88, 45, 29 |
| This compound | ~ 12-13 | 230, 185, 157, 129, 88, 57 |
| Diethyl Diisoamylmalonate | ~ 15-16 | 284 (M-C2H5O), 229, 213, 157, 57 |
Purity Analysis by HPLC
Objective: To quantify the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the sample to approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.[5]
-
HPLC Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for esters) or RI detector.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
| Compound | Expected Elution Order | Notes |
| Diethyl Malonate | First | More polar than the alkylated products. |
| This compound | Second | Main component. |
| Diethyl Diisoamylmalonate | Third | Least polar due to the two alkyl chains, will have the longest retention time. |
Analysis by NMR Spectroscopy
Objective: To provide structural confirmation and identify impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with TMS as an internal standard.
-
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Diethyl Malonate | ~4.20 (q, 4H, -OCH₂CH₃), ~3.40 (s, 2H, -CH₂-), ~1.28 (t, 6H, -OCH₂CH₃).[7] |
| This compound | ~4.18 (q, 4H, -OCH₂CH₃), ~3.35 (t, 1H, -CH-), ~1.95 (m, 2H, -CH-CH₂-), ~1.60 (m, 1H, -CH(CH₃)₂), ~1.25 (t, 6H, -OCH₂CH₃), ~0.90 (d, 6H, -CH(CH₃)₂). (Predicted) |
| Diethyl Diisoamylmalonate | Absence of the methine proton (~3.35 ppm). More complex multiplets for the isoamyl groups. (Predicted) |
| Ethanol | ~3.64 (q, 2H), ~1.22 (t, 3H), variable OH proton. |
| Isoamyl Bromide | ~3.40 (t, 2H), ~1.80 (m, 2H), ~1.65 (m, 1H), ~0.95 (d, 6H). |
Analytical Workflow Diagram
The following diagram outlines a logical workflow for the complete characterization of a synthesized batch of this compound.
Conclusion
A comprehensive characterization of impurities in the synthesis of this compound requires a combination of orthogonal analytical techniques. GC-MS is highly effective for identifying and quantifying volatile impurities and byproducts. HPLC provides a robust method for determining the overall purity based on peak area percentage. Finally, NMR spectroscopy is indispensable for the unambiguous structural confirmation of the desired product and the elucidation of unknown impurity structures. By employing the detailed protocols and comparative data presented in this guide, researchers can establish rigorous quality control, optimize synthesis processes, and ensure the reliability of their scientific outcomes.
References
A Comparative Guide to Diethyl Isoamylmalonate and Diethyl Ethyl(isoamyl)malonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis, particularly in the production of barbiturates, malonic esters are indispensable reagents. This guide provides a detailed comparison of two key intermediates: diethyl isoamylmalonate and diethyl ethyl(isoamyl)malonate. Their roles are primarily discussed in the context of the synthesis of amobarbital, a sedative-hypnotic drug. This comparison will elucidate their distinct functions and chemical properties, supported by experimental context.
Chemical Properties at a Glance
A summary of the key physical and chemical properties of this compound and diethyl ethyl(isoamyl)malonate is presented below. This data is crucial for handling, reaction setup, and purification.
| Property | This compound | Diethyl Ethyl(isoamyl)malonate |
| CAS Number | 5398-08-3[1][2][3] | 77-24-7[4][5] |
| Molecular Formula | C₁₂H₂₂O₄[1][2][3] | C₁₄H₂₆O₄[6][7][8] |
| Molecular Weight | 230.3 g/mol [1][3] | 258.35 g/mol [6][8] |
| Appearance | Liquid[1][2] | Liquid[4][7] |
| Boiling Point | 116-128 °C at 0.68 kPa[2] | 267.6 °C at 760 mmHg[6][7] |
| Density | 0.958 g/cm³[2] | 0.967 g/cm³[6] |
| Refractive Index | ~1.4255[2] | ~1.44[6][7] |
| Primary Use | Intermediate in the synthesis of amobarbital and other barbiturates[2][7] | Key intermediate in the synthesis of amobarbital[4][7] |
Role in Synthesis: The Amobarbital Pathway
This compound and diethyl ethyl(isoamyl)malonate are not typically alternative reagents but rather sequential intermediates in the synthesis of certain barbiturates, such as amobarbital.[7][9] The general synthetic route, a classic example of malonic ester synthesis, involves the sequential alkylation of diethyl malonate followed by a condensation reaction with urea.[10]
The synthesis of amobarbital highlights the distinct roles of these two compounds. This compound is the product of the first alkylation step and the reactant for the second. Diethyl ethyl(isoamyl)malonate is the product of the second alkylation and the direct precursor that undergoes cyclization with urea to form the barbiturate ring.[7][9]
Experimental Protocol: Synthesis of Amobarbital
The following is a generalized experimental protocol based on established methods for barbiturate synthesis.
Step 1: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. This reaction is exothermic and should be conducted with caution.
-
Alkylation: To the sodium ethoxide solution, add diethyl malonate.[9] This is followed by the addition of 1-bromo-3-methylbutane (isoamyl bromide).[2][7] The reaction mixture is then refluxed to facilitate the alkylation, yielding this compound.
Step 2: Synthesis of Diethyl Ethyl(isoamyl)malonate
-
Second Alkylation: The this compound from the previous step is treated with another equivalent of sodium ethoxide, followed by the addition of an ethylating agent such as ethyl bromide.[4][9]
-
Workup: After the reaction is complete, the mixture is worked up to isolate the diethyl ethyl(isoamyl)malonate.
Step 3: Synthesis of Amobarbital
-
Condensation with Urea: The synthesized diethyl ethyl(isoamyl)malonate is then subjected to a condensation reaction with urea in the presence of a strong base like sodium ethoxide.[9][10] The mixture is heated to drive the reaction to completion, forming the sodium salt of amobarbital.
-
Precipitation: The reaction mixture is dissolved in water and then acidified with an acid, such as hydrochloric acid, to precipitate the crude amobarbital.[6]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization, typically from an ethanol-water mixture, to yield pure amobarbital.[11]
Visualizing the Synthesis
The following diagrams illustrate the logical flow of the synthesis of amobarbital, highlighting the sequential roles of this compound and diethyl ethyl(isoamyl)malonate.
References
- 1. This compound | 5398-08-3 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. Diethyl ethyl(isoamyl)malonate | 77-24-7 [chemicalbook.com]
- 5. DIETHYL ETHYL(ISOAMYL)MALONATE ,77-24-7 _Chemical Cloud Database [chemcd.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Propanedioic acid, ethyl(3-methylbutyl)-, diethyl ester | C14H26O4 | CID 66164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AMOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
Proper Disposal of DIETHYL ISOAMYLMALONATE: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount for researchers and scientists. This guide provides detailed, step-by-step procedures for the proper disposal of DIETHYL ISOAMYLMALONATE, aligning with general best practices for chemical waste management in a laboratory setting.
For the most accurate and specific guidance, always consult the Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical in use. While a specific SDS for this compound was not identified, information for the closely related compound, Diethyl ethyl(isoamyl)malonate, suggests it should be handled as a chemical waste requiring specialized disposal.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3] Do not discharge this compound or its residues into the sewer system.[1]
-
Waste Identification and Collection:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., absorbent pads, pipette tips), in a dedicated and compatible waste container.[2][3]
-
The container should be in good condition, with a secure, leak-proof lid.[2][3] Glass or plastic reagent bottles are generally recommended.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations.[2]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[2]
-
-
Segregation and Storage:
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
It is crucial to segregate incompatible waste streams to prevent dangerous reactions.[2][4] Store this compound waste away from:
-
Utilize secondary containment, such as a tray or tub, to capture any potential leaks from the primary container.[2]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the this compound waste.[4]
-
After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies. Deface the original label before disposal.[4]
-
Quantitative Data Summary
For safe and compliant laboratory operations, specific quantitative thresholds and guidelines for chemical waste handling should be observed. The following table summarizes key parameters.
| Parameter | Guideline | Citation |
| pH Range for Sewer Disposal | Prohibited for this compound. Generally, aqueous liquids must have a pH between 6 and 10 for sewer disposal. | [4] |
| Maximum Accumulation Time | Varies by generator status (e.g., up to 90 days for Large Quantity Generators). | [2] |
| Container Rinsing | Triple-rinse with a suitable solvent. | [4] |
Experimental Protocols
The recommended disposal method for this compound, based on information for a similar compound, is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] These are highly specialized industrial processes and are not to be attempted within a laboratory setting. The protocol is managed entirely by the licensed waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Navigating the Safe Handling of DIETHYL ISOAMYLMALONATE: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of DIETHYL ISOAMYLMALONATE. All personnel should review this document before working with this chemical.
This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans for this compound. The following information is compiled from safety data sheets of structurally similar compounds and should be treated as a baseline for safe laboratory practices.
Essential Safety Information at a Glance
A thorough understanding of the potential hazards is critical before handling this compound. While specific toxicity data for this compound is limited, information from related malonate esters suggests the following precautions are necessary.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H22O4 | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | 116-128 °C at 0.68 kPa | N/A |
| Flash Point | 109.8 °C | N/A |
Known and Inferred Hazards
Based on data for similar malonate compounds, this compound may cause skin and eye irritation. Inhalation of vapors may also lead to respiratory tract irritation.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of vapors. |
Step-by-Step Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Grounding: For transfers of significant quantities, ensure all equipment is properly grounded to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plans
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, the following workflow should be initiated immediately.
Caption: Workflow for handling a spill of this compound.
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be collected in a labeled, sealed container.[1] Disposal should be carried out through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
